Allopregnane-3alpha,20alpha-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-CGVINKDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859115 | |
| Record name | Allopregnanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-58-5 | |
| Record name | 5α-Pregnane-3α,20α-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnane-3alpha,20alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allopregnanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOPREGNANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97N2Q625GO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Endogenous Synthesis of Allopregnane-3α,20α-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnane-3α,20α-diol is an endogenous neurosteroid, a metabolite of progesterone, that plays a significant role in neuromodulation. Its synthesis from progesterone involves a series of enzymatic reactions that primarily occur in the brain, adrenal glands, and gonads. This technical guide provides a comprehensive overview of the core synthesis pathway of allopregnane-3α,20α-diol, including detailed information on the enzymes involved, their kinetics, cellular localization, and relevant experimental protocols for its study. The quantitative data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.
The Core Synthesis Pathway
The endogenous synthesis of allopregnane-3α,20α-diol is a multi-step process that begins with cholesterol and proceeds through several key steroidogenic intermediates. The immediate pathway, however, starts from progesterone.
The primary pathway for the synthesis of allopregnane-3α,20α-diol from progesterone can be summarized as follows:
-
Progesterone is first reduced to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase .
-
5α-DHP is then converted to allopregnanolone (3α,5α-tetrahydroprogesterone) by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) .
-
Finally, allopregnanolone is reduced to allopregnane-3α,20α-diol by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) .
This pathway is crucial for the local production of neuroactive steroids within the central nervous system and other tissues, allowing for autocrine and paracrine signaling.
Caption: The core enzymatic pathway for the synthesis of allopregnane-3α,20α-diol from progesterone.
Quantitative Data
A thorough understanding of the allopregnane-3α,20α-diol synthesis pathway requires quantitative data on enzyme kinetics and the physiological concentrations of the involved steroids. The following tables summarize key quantitative parameters.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax/kcat | Organism/Tissue | Reference |
| 5α-Reductase | Progesterone | ~6.5 nM (IC50) | - | Rat Prostate | [1] |
| Testosterone | 11.8 nM - 1995 nM | - | Human Prostate | [2] | |
| 3α-HSD (AKR1C2) | 5α-Dihydroprogesterone | 1.7 µM | 0.2 min⁻¹ (kcat) | Human (recombinant) | [3] |
| 20α-HSD (AKR1C1) | Progesterone | 0.6 µM | - | Human (recombinant) | [4] |
| 20α-hydroxy-5β-pregnan-3-one | Low µM range | High kcat | Human (recombinant) |
Note: Kinetic parameters can vary significantly depending on the specific isoform, tissue, and experimental conditions.
Table 2: Endogenous Concentrations of Precursors and Metabolites
| Steroid | Concentration | Tissue/Fluid | Physiological State | Reference |
| Progesterone | 2-20 ng/g | Human Brain (Luteal Phase) | Fertile Women | |
| 1-5 nM | Human Plasma | Normal | ||
| 5α-Dihydroprogesterone | 1-10 ng/g | Human Brain (Luteal Phase) | Fertile Women | |
| Allopregnanolone | 2-15 ng/g | Human Brain (Luteal Phase) | Fertile Women | |
| 1-5 nM | Human Plasma | Normal | ||
| 15-30 nM | Human Plasma | Acute Stress | ||
| 40-60 nM | Human Plasma | Pregnancy |
Experimental Protocols
Detailed methodologies are essential for the accurate study of the allopregnane-3α,20α-diol synthesis pathway. This section provides an overview of key experimental protocols.
Protocol 1: 5α-Reductase Activity Assay
This protocol is adapted for measuring the conversion of progesterone to 5α-dihydroprogesterone.
1. Tissue/Cell Preparation:
-
Homogenize tissue samples or cell pellets in an ice-cold phosphate buffer (e.g., 0.05 M, pH 7.0) containing sucrose and glycerol.
-
Centrifuge the homogenate to obtain a microsomal/cytosolic fraction.
-
Determine the protein concentration of the fraction using a standard method (e.g., Bradford assay).
2. Reaction Mixture:
-
In a microcentrifuge tube, combine the microsomal/cytosolic fraction (e.g., 100 µL) with a phosphate buffer containing NADPH (e.g., 0.4 mM final concentration).
-
Add radiolabeled [³H]progesterone as the substrate.
3. Incubation:
-
Incubate the reaction mixture in a shaking water bath at 37°C for a defined period (e.g., 15, 30, or 60 minutes).
4. Reaction Termination and Extraction:
-
Stop the reaction by adding an ice-cold alkaline solution (e.g., 0.05 M NaOH) and an organic solvent mixture (e.g., ether:CH₂Cl₂).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the steroids. Repeat the extraction for complete recovery.
5. Analysis:
-
Separate the steroid metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled 5α-dihydroprogesterone formed using a scintillation counter.
Caption: Experimental workflow for the 5α-reductase activity assay.
Protocol 2: 3α-Hydroxysteroid Dehydrogenase Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric rate determination for 3α-HSD activity.
1. Reagent Preparation:
-
Prepare a suitable buffer (e.g., 50 mM Triethanolamine HCl, pH 7.6).
-
Prepare a solution of the substrate, 5α-dihydroprogesterone, in an appropriate solvent (e.g., methanol).
-
Prepare a fresh solution of the cofactor, NADPH.
-
Prepare the 3α-HSD enzyme solution in cold deionized water immediately before use.
2. Assay Procedure:
-
In a cuvette, pipette the buffer, substrate solution, and NADPH solution.
-
Mix by inversion and allow the mixture to equilibrate to the desired temperature (e.g., 25°C) in a thermostatted spectrophotometer.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding the enzyme solution and mix immediately.
-
Record the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
3. Calculation of Enzyme Activity:
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Protocol 3: 20α-Hydroxysteroid Dehydrogenase Activity Assay
This protocol is similar to the 3α-HSD assay but uses allopregnanolone as the substrate.
1. Reagent Preparation:
-
Prepare a buffer (e.g., 50 mM Triethanolamine HCl, pH 7.6).
-
Prepare a solution of allopregnanolone in a suitable solvent.
-
Prepare a fresh solution of NADPH.
-
Prepare the 20α-HSD (e.g., recombinant AKR1C1) enzyme solution.
2. Assay Procedure:
-
Follow the same steps as for the 3α-HSD assay, substituting 5α-dihydroprogesterone with allopregnanolone.
-
Monitor the decrease in absorbance at 340 nm to determine the rate of NADPH oxidation.
3. Calculation of Enzyme Activity:
-
Calculate the enzyme activity as described for the 3α-HSD assay.
Conclusion
The endogenous synthesis of allopregnane-3α,20α-diol is a critical pathway for the production of a potent neuroactive steroid. A detailed understanding of this pathway, including the kinetics of the involved enzymes and the physiological concentrations of its intermediates, is paramount for research into neurological and psychiatric disorders, as well as for the development of novel therapeutic agents that target neurosteroid signaling. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable investigation of this important biosynthetic route. Further research is warranted to fully elucidate the regulation of this pathway in various physiological and pathological states.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductases in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Allopregnane-3alpha,20alpha-diol mechanism of action in the CNS
An In-depth Technical Guide on the Mechanism of Action of Allopregnane-3α,20α-diol in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Abstract
Allopregnane-3α,20α-diol (also known as allopregnanediol) is an endogenous neurosteroid synthesized in the central nervous system (CNS) from progesterone. It is a metabolite of the potent neurosteroid allopregnanolone. The primary mechanism of action of allopregnane-3α,20α-diol is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to a distinct allosteric site on the receptor complex, it enhances the influx of chloride ions in response to GABA, leading to hyperpolarization of the neuronal membrane and a general inhibitory effect on neuronal excitability. This guide provides a detailed overview of its biosynthesis, its interaction with the GABA-A receptor, quantitative data on the activity of its precursors, and the experimental protocols used to elucidate its mechanism of action.
Biosynthesis of Allopregnane-3α,20α-diol
Allopregnane-3α,20α-diol is a downstream metabolite of progesterone, synthesized via a multi-step enzymatic pathway within the CNS, primarily in glial cells and certain neurons.[1][2] The process begins with the conversion of progesterone into 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.[3][4] Subsequently, 5α-DHP is reduced to allopregnanolone (allo) by 3α-hydroxysteroid dehydrogenase (3α-HSD).[3][4] The final step is the reduction of the C20-keto group of allopregnanolone to a hydroxyl group, yielding allopregnane-3α,20α-diol. This reaction is catalyzed by a 20α-hydroxysteroid dehydrogenase (20α-HSD) or a similar reductase.
Primary Mechanism of Action: GABA-A Receptor Modulation
The principal molecular target for allopregnane-3α,20α-diol in the CNS is the GABA-A receptor.[5] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.[6][7] The receptor is a pentameric complex surrounding a central chloride (Cl⁻) selective pore.[8]
Allopregnane-3α,20α-diol acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site. This binding event enhances the receptor's function without directly activating it in the absence of GABA at physiological concentrations.[5] The binding of allopregnane-3α,20α-diol potentiates the GABA-induced Cl⁻ current, likely by increasing the channel opening frequency and/or duration.[9] The resulting increase in Cl⁻ influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory or dampening effect on neuronal activity.
The specific binding sites for neurosteroids like allopregnanolone have been identified within the transmembrane domains (TMDs) of the GABA-A receptor subunits, particularly at the interface between the β(+) and α(-) subunits.[10][11][12] The sensitivity to neurosteroids can be influenced by the specific subunit composition of the receptor pentamer.[5][13]
Quantitative Data on Neurosteroid-Receptor Interaction
Specific binding affinity (Ki) and potency (EC₅₀) data for allopregnane-3α,20α-diol are not extensively reported in the literature. However, comprehensive data exists for its immediate precursor, allopregnanolone, which shares the same core mechanism of action. The following table summarizes key quantitative parameters for allopregnanolone's interaction with the GABA-A receptor.
| Parameter | Value | Receptor/System | Description | Reference |
| EC₅₀ | 12.9 ± 2.3 nM | GABA-A Receptor (Rat Dentate Granule Cells) | Potentiation of GABA-evoked currents | [1] |
| EC₅₀ | 1.2 µM | GABA-A Receptor (Rat Purkinje Cells) | Potentiation of GABA-evoked currents | [14] |
| IC₅₀ | 0.4 µM | α1β3 GABA-A Receptor | Inhibition of [³H]photolabel binding (measure of binding affinity) | [11] |
| Effect | Enhancement of accessible binding sites | GABA-A Receptor (Rat Cerebellar Membranes) | Increased Bmax of [³H]muscimol binding at 0.1 nM concentration | [15] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary significantly depending on the specific receptor subunit composition, cell type, and experimental conditions.
Experimental Protocols
The mechanism of action of neurosteroids like allopregnane-3α,20α-diol is investigated using several key experimental techniques.
Electrophysiological Recording (Patch-Clamp)
This is the primary method for directly measuring the functional effect of a modulator on ion channel activity.
-
Objective: To measure the potentiation of GABA-induced chloride currents by allopregnane-3α,20α-diol.
-
Methodology:
-
Cell Preparation: Primary neurons (e.g., hippocampal or cortical) are acutely dissociated, or a cell line (e.g., HEK-293) is transfected to express specific GABA-A receptor subunits.[9]
-
Recording: The whole-cell patch-clamp configuration is established. The cell membrane potential is clamped at a fixed voltage (e.g., -70 mV).[13]
-
Solutions: The intracellular pipette solution contains a high chloride concentration to allow for measurable inward currents. The extracellular solution is a buffered saline.
-
Drug Application: A rapid solution exchange system is used to apply GABA at a sub-maximal concentration (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Modulation: Allopregnane-3α,20α-diol is co-applied with GABA. The amplitude and kinetics (activation, deactivation, desensitization) of the chloride current are recorded and compared to the baseline GABA-only response.[9]
-
Data Analysis: A dose-response curve is generated by applying various concentrations of the neurosteroid to determine the EC₅₀ for potentiation.
-
Radioligand Binding Assay
This biochemical technique is used to study how a compound interacts with a receptor's binding sites.
-
Objective: To determine if allopregnane-3α,20α-diol allosterically modulates the binding of a radiolabeled ligand to the GABA-A receptor.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and synaptic membranes containing GABA-A receptors are isolated through differential centrifugation.[16] Endogenous GABA is washed out.
-
Incubation: The membranes are incubated in a buffer solution with a constant concentration of a radiolabeled GABA site agonist (e.g., [³H]muscimol) and varying concentrations of allopregnane-3α,20α-diol.[15][17]
-
Control Groups:
-
Total Binding: Radioligand only.
-
Non-specific Binding: Radioligand plus a high concentration of unlabeled GABA to saturate all specific binding sites.
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes while unbound radioligand is washed away.[17]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.
-
Data Analysis: Specific binding is calculated (Total - Non-specific). The data is analyzed to determine if the neurosteroid increases (positive modulation) or decreases the binding of the radioligand, and its potency (EC₅₀) for this effect is calculated.[15]
-
Chloride Uptake Assay
This functional assay measures the direct consequence of GABA-A receptor activation—chloride flux—in a preparation of sealed membrane vesicles.
-
Objective: To measure the effect of allopregnane-3α,20α-diol on GABA-stimulated chloride uptake.
-
Methodology:
-
Vesicle Preparation: Sealed membrane vesicles (microsacs) are prepared from brain cortical tissue. These vesicles trap the components of the assay buffer.[18][19]
-
Assay: The vesicles are incubated in a buffer containing radioactive ³⁶Cl⁻ along with GABA and/or allopregnane-3α,20α-diol.
-
Stimulation: The assay is initiated, allowing the activated GABA-A receptors on the vesicles to transport ³⁶Cl⁻ into the vesicle interior.
-
Termination: The uptake is stopped rapidly by dilution with ice-cold buffer and filtration.
-
Quantification: The amount of ³⁶Cl⁻ trapped inside the vesicles is measured by scintillation counting.
-
Data Analysis: The neurosteroid's ability to enhance GABA-stimulated ³⁶Cl⁻ uptake is quantified and compared to baseline (GABA alone).
-
Conclusion
Allopregnane-3α,20α-diol is an endogenous neuromodulator that exerts its primary influence in the CNS through the positive allosteric modulation of the GABA-A receptor. By binding to a specific site on the receptor complex, it enhances GABAergic inhibition, playing a crucial role in regulating neuronal excitability. While it is less studied than its precursor, allopregnanolone, its mechanism is fundamentally similar and contributes to the overall inhibitory tone maintained by this class of neurosteroids. Understanding its precise interactions with different GABA-A receptor subtypes and its physiological relevance is an ongoing area of research with potential implications for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective serotonin reuptake inhibitors directly alter activity of neurosteroidogenic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forty Years Searching for Neurosteroid Binding Sites on GABA_{A} Receptors - UCL Discovery [discovery.ucl.ac.uk]
- 8. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain [mdpi.com]
- 9. Neurosteroid administration and withdrawal alter GABAA receptor kinetics in CA1 hippocampus of female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Interaction Between Allopregnanolone and Amiloride Binding Sites on the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is a physiologically relevant modulator of GABA-ergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of Allopregnane-3alpha,20alpha-diol in GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the function of allopregnane-3alpha,20alpha-diol, a neurosteroid metabolite of progesterone, in the modulation of GABAergic neurotransmission. This compound acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document details its mechanism of action, summarizes key quantitative data regarding its interaction with the GABA-A receptor, provides comprehensive experimental protocols for its study, and visualizes relevant pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
This compound, also known as 5α-pregnanediol, is an endogenous neurosteroid that belongs to the family of 3α-hydroxy-pregnane steroids. These neurosteroids are metabolites of progesterone and are known to potently modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor. The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian brain, playing a crucial role in regulating neuronal excitability. This compound, through its interaction with the GABA-A receptor, can influence a wide range of physiological and pathological processes, including anxiety, stress, and seizure susceptibility. This guide will delve into the specific functions and experimental investigation of this neurosteroid.
Mechanism of Action
This compound exerts its effects on GABAergic neurotransmission primarily through positive allosteric modulation of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.
This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA. Specifically, it increases the probability of the channel opening in response to GABA, thereby potentiating the inhibitory current.
Compared to its more extensively studied counterpart, allopregnanolone (3α-hydroxy-5α-pregnan-20-one), this compound is considered a partial agonist. This means that while it enhances GABA-A receptor function, the maximal potentiation it can produce is significantly less than that of allopregnanolone[1]. This distinction is critical for understanding its unique physiological role and therapeutic potential.
Quantitative Data
The following table summarizes the available quantitative data for this compound's interaction with the GABA-A receptor. It is important to note that specific binding affinity (Ki) and potency (EC50) values for this compound are not as extensively documented in the literature as for allopregnanolone.
| Parameter | Value/Description | Reference |
| Binding Site | Allosteric site on the GABA-A receptor | General consensus in neurosteroid literature |
| Binding Affinity (Ki) | Data not readily available in the literature. | - |
| Potency (EC50) for GABA potentiation | Data not readily available in the literature. | - |
| Efficacy | Partial agonist; produces significantly less maximal potentiation of GABA-stimulated chloride uptake compared to allopregnanolone.[1] | [1] |
| Concentration for in vitro studies | 3 µM has been used in electrophysiological experiments to elicit a clear effect on tonic inhibition. | [2] |
Signaling Pathways and Logical Relationships
Caption: Biosynthesis of this compound and its modulation of the GABA-A receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound on GABAergic neurotransmission.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is adapted from standard methods used to study neurosteroid modulation of GABA-A receptors in cultured neurons or brain slices.
Objective: To measure the potentiation of GABA-evoked currents by this compound.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).
-
GABA stock solution.
-
This compound stock solution (dissolved in DMSO, final DMSO concentration <0.1%).
Procedure:
-
Prepare cultured neurons or brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a target neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 10 nM to 10 µM).
-
Record the peak and steady-state current for each condition.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of this compound compared to GABA alone.
-
Construct a concentration-response curve to determine the EC50 if a full dose-response is achieved.
Caption: Workflow for whole-cell voltage-clamp electrophysiology experiment.
Radioligand Binding Assay
This protocol is adapted from standard methods for assessing the binding of ligands to the GABA-A receptor.[3][4]
Objective: To determine the effect of this compound on the binding of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) to the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum).
-
Homogenization buffer: 0.32 M sucrose, pH 7.4.[3]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Radioligand (e.g., [3H]muscimol).
-
Unlabeled ligand for determining non-specific binding (e.g., GABA).
-
This compound.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration manifold and vacuum pump.
-
Centrifuge.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.[3]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[3]
-
Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.[3]
-
Wash the resulting pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step twice.[3]
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.[3]
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit the this compound.
-
For non-specific binding, add a high concentration of unlabeled ligand (e.g., 100 µM GABA).
-
Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the effect of this compound on radioligand binding by comparing the specific binding in the presence and absence of the neurosteroid.
-
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound is an important endogenous modulator of the GABA-A receptor. While it shares the property of positive allosteric modulation with allopregnanolone, its characterization as a partial agonist suggests a distinct and potentially more subtle role in the fine-tuning of GABAergic neurotransmission. Further research, particularly to elucidate its specific binding affinity, potency, and receptor subtype selectivity, is warranted to fully understand its physiological significance and to explore its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing neurosteroid.
References
- 1. 5 alpha-pregnan-3 alpha,20 alpha-diol behaves like a partial agonist in the modulation of GABA-stimulated chloride ion uptake by synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-Pregnane-3α,17α-diol-20-one - Wikipedia [en.wikipedia.org]
- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Allopregnane-3alpha,20alpha-diol: A Progesterone Metabolite with Neuromodulatory Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Allopregnane-3alpha,20alpha-diol (5α-pregnane-3α,20α-diol) is an endogenous neurosteroid and a downstream metabolite of progesterone. As a member of the pregnane steroid family, it plays a significant role in the modulation of the central nervous system, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological effects of this compound. It includes a summary of quantitative data for related compounds, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways to support further research and drug development efforts in the field of neurosteroids.
Introduction
This compound, also known as allopregnanediol, is a naturally occurring metabolite of progesterone and its more extensively studied derivative, allopregnanolone.[1][2] Like other neuroactive steroids, it can rapidly alter neuronal excitability through non-genomic mechanisms. Its primary known mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[2] This interaction leads to a potentiation of GABAergic neurotransmission, resulting in anxiolytic, sedative, and anticonvulsant effects. The levels of this compound fluctuate in response to physiological changes, such as the menstrual cycle and pregnancy, suggesting a role in regulating mood and neuronal plasticity during these periods.[3] This guide delves into the core technical aspects of this compound, providing a foundational resource for its investigation.
Metabolism and Synthesis
This compound is synthesized from progesterone through a multi-step enzymatic cascade primarily occurring in the brain, adrenal glands, and gonads.
Metabolic Pathway
The conversion of progesterone to this compound involves three key enzymatic steps:
-
5α-Reduction: Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. This is considered the rate-limiting step in the pathway.[4]
-
3α-Reduction: 5α-DHP is then reduced to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) by 3α-hydroxysteroid oxidoreductase (3α-HSOR).[1]
-
20α-Reduction: Finally, allopregnanolone is converted to this compound by 20α-hydroxysteroid dehydrogenase (20α-HSD).[1][2] This enzyme plays a crucial role in progesterone catabolism, particularly in the context of pregnancy and parturition.[1][3]
Mechanism of Action: GABA-A Receptor Modulation
The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel responsible for mediating fast inhibitory neurotransmission.
Signaling Pathway
This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA. This potentiation leads to an increased frequency and duration of chloride (Cl-) channel opening, resulting in a greater influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing inhibitory signaling.
Quantitative Data
Table 1: Plasma Concentrations of Progesterone and its 5α-reduced Metabolite
| Compound | Menstrual Cycle Phase | Plasma Concentration (ng/mL) |
| Progesterone | Follicular | 0.11 ± 0.02 |
| Luteal (peak) | 8.6 - 19.9 | |
| 5α-pregnane-3,20-dione | Follicular | 0.16 ± 0.01 |
| Luteal (peak) | 1.4 - 2.8 |
Table 2: Functional Activity of Allopregnanolone at the GABA-A Receptor
| Assay | Parameter | Value (M) | Brain Region |
| [35S]-TBPS Binding Inhibition | IC50 (without GABA) | 10-6 | Rat cerebral cortex, hippocampus, thalamus |
| IC50 (with 5x10-6 M GABA) | ~10-7 | Rat cerebral cortex, hippocampus, thalamus |
Experimental Protocols
This section provides detailed methodologies for the synthesis, quantification, and functional characterization of this compound.
Chemical Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 5α-pregnane-3,20-dione.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5α-pregnane-3,20-dione in anhydrous diethyl ether.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) in anhydrous ether to the stirred solution. The molar ratio of LiAlH4 to the steroid should be optimized, but a slight excess is typically used to ensure complete reduction of both ketone groups.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining the temperature at 0°C.
-
Extraction: Filter the resulting mixture and wash the solid residue with diethyl ether. Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantification by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding 300 µL of ice-cold methanol. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
Chromatographic Separation:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized for the analyte).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Functional Characterization by Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the modulatory effect of this compound on GABA-A receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Methodology:
-
Cell Preparation: Culture HEK293 cells and transiently transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Alternatively, use primary cultured neurons (e.g., hippocampal or cortical neurons).
-
Recording Setup:
-
Microscope: An inverted microscope equipped with manipulators for patch pipettes.
-
Amplifier: A patch-clamp amplifier.
-
Perfusion System: A system for rapid application and washout of solutions.
-
-
Solutions:
-
External Solution (ECS): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH adjusted to 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline inward chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by the neurosteroid.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Construct a concentration-response curve and determine the EC50 value for the modulatory effect.
-
Conclusion and Future Directions
This compound is an endogenous progesterone metabolite with significant potential to modulate neuronal activity through its action on the GABA-A receptor. While its physiological role is less characterized than that of its precursor, allopregnanolone, its position as a downstream metabolite suggests it may contribute to the overall neuroactive steroid tone in the brain. The methodologies outlined in this guide provide a framework for the further investigation of this compound.
A significant gap in the current literature is the lack of specific quantitative data on the binding affinity, functional potency, and in vivo concentrations of this compound. Future research should prioritize the determination of these parameters to fully understand its physiological and pharmacological significance. Such studies will be crucial for evaluating its potential as a therapeutic target for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and mood disorders associated with hormonal fluctuations. The development of selective ligands and a deeper understanding of its unique contributions to neurosteroid signaling will be vital for advancing this field.
References
- 1. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Adrenal 20alpha-hydroxysteroid dehydrogenase in the mouse catabolizes progesterone and 11-deoxycorticosterone and is restricted to the X-zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum allopregnanolone levels in pregnant women: changes during pregnancy, at delivery, and in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Allopregnane-3alpha,20alpha-diol: A Technical Guide
Abstract
Allopregnane-3alpha,20alpha-diol, also known as allopregnanolone, is a neurosteroid that has garnered significant attention for its role as a potent positive allosteric modulator of the GABA-A receptor. Its discovery in 1938 marked a pivotal moment in understanding the neuroactive properties of steroid metabolites. This technical guide provides a comprehensive overview of the historical discovery, methods of isolation, and quantitative analysis of allopregnanolone. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with allopregnanolone research.
Introduction
Allopregnanolone is a metabolite of progesterone, synthesized in the central nervous system and peripheral tissues.[1][2] Its significance lies in its rapid, non-genomic actions on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] Fluctuations in allopregnanolone levels have been linked to various physiological and pathological conditions, including mood disorders, stress, and pregnancy.[1] This has led to the development of brexanolone, an intravenous formulation of allopregnanolone, which was approved by the FDA in 2019 for the treatment of postpartum depression.[3][4][5]
Discovery and Early Isolation
Allopregnanolone was first discovered in 1938 by Beall and Reichstein from the adrenal glands.[3][6] This discovery was part of a broader effort to isolate and characterize steroid hormones. In 1981, it was discovered that the brain could synthesize allopregnanolone de novo from pregnenolone, leading to the coining of the term "neurosteroid".[3][4]
Early isolation techniques for steroids, including allopregnanolone, relied on classical biochemical methods. These procedures typically involved:
-
Extraction: Tissues were treated with organic solvents to dissolve the steroids.[7]
-
Saponification: This step was used to break down fatty esters, allowing for the separation of the steroid alcohols.[7]
-
Purification: The crude extracts were then purified through repeated crystallization from various solvents.[7]
These early methods were often laborious and resulted in low yields. The advent of chromatographic techniques revolutionized steroid isolation, allowing for much more efficient and precise separation.
Modern Isolation and Purification Protocols
Modern protocols for the isolation of allopregnanolone from biological matrices such as plasma, serum, and brain tissue utilize a combination of liquid-liquid extraction or solid-phase extraction (SPE) followed by chromatographic separation.
Experimental Protocol: Solid-Phase Extraction (SPE) for Allopregnanolone from Plasma
This protocol provides a general framework for the extraction of allopregnanolone and other neurosteroids from plasma.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterium-labeled allopregnanolone)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water
-
Hexane
-
Ethyl acetate
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass test tube, add the internal standard. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the steroids from the cartridge with 1 mL of a hexane/ethyl acetate mixture (e.g., 80:20 v/v).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS/MS).
Quantitative Analysis
The quantification of allopregnanolone is now predominantly performed using highly sensitive and specific techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] These methods allow for the detection of picogram levels of neurosteroids in biological samples.[9]
Data Presentation: Performance of Analytical Methods
| Parameter | LC-MS/MS[8] | GC-MS[9] | LC-MS/MS[10][11] |
| Matrix | Human Plasma | Rat Plasma and Brain | Human Serum |
| LLOQ | 10 pg/mL | 100-250 pg | 0.78 ng/mL |
| Linear Range | 10 - 25,000 pg/mL | 100 - 8000 pg (plasma), 250 - 8000 pg (brain) | 0.78 - 1000 ng/mL |
| Recovery | > 95% | Not specified | > 95% |
| Intra-day Precision | < 10% | Good | < 10% |
| Inter-day Precision | < 10% | Good | < 10% |
| Intra-day Accuracy | 90-110% | Good | 90-110% |
| Inter-day Accuracy | 90-110% | Good | 90-110% |
LLOQ: Lower Limit of Quantification
Mandatory Visualization
Signaling Pathway of Allopregnanolone
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor.[2][12] It binds to a site on the receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[13] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.
Allopregnanolone's positive modulation of the GABA-A receptor.
Experimental Workflow for Allopregnanolone Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and quantification of allopregnanolone from a biological sample.
Workflow for allopregnanolone isolation and analysis.
Conclusion
The journey from the initial discovery of allopregnanolone to its clinical application is a testament to the advancements in analytical and biochemical techniques. The development of highly sensitive and specific methods for its isolation and quantification has been instrumental in elucidating its physiological roles and therapeutic potential. The protocols and data presented in this guide offer a valuable resource for researchers dedicated to furthering our understanding of this important neurosteroid and its implications for human health.
References
- 1. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allopregnanolone (1938–2019): A trajectory of 80 years of outstanding scientific achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allopregnanolone, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 8. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - ProQuest [proquest.com]
- 11. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Allopregnane-3alpha,20alpha-diol in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopregnane-3alpha,20alpha-diol is a principal metabolite of the potent neurosteroid allopregnanolone, a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. While the physiological significance of allopregnanolone in modulating neuronal excitability, anxiety, and mood is well-documented, the specific role of its 20α-reduced metabolite, this compound, within the central nervous system remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, potential physiological functions, and the experimental methodologies required for its investigation. Due to a notable scarcity of direct research on this metabolite, this guide also contextualizes its potential activities in relation to its precursor, allopregnanolone, and highlights critical knowledge gaps to guide future research.
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain or produced in peripheral glands that readily cross the blood-brain barrier to exert rapid, non-genomic effects on neuronal excitability.[1] Among the most studied neurosteroids is allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a metabolite of progesterone that potently enhances the action of GABA at GABA-A receptors.[2][3] This modulation results in significant anxiolytic, sedative, and anticonvulsant effects.[4] The metabolic pathway of allopregnanolone includes its conversion to this compound by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD).[5][6] While the presence and activity of 20α-HSD in the brain are established, the physiological relevance of this conversion and the specific functions of this compound are yet to be fully elucidated.[6][7] This guide aims to synthesize the available information on this compound and provide a framework for its further scientific exploration.
Synthesis and Metabolism
The biosynthesis of this compound in the brain is intrinsically linked to the metabolic cascade of progesterone. The pathway begins with the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces 5α-DHP to allopregnanolone. The final step in the formation of this compound is the reduction of the C20-keto group of allopregnanolone, a reaction catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase superfamily.[6] Members of this superfamily, specifically AKR1C1, AKR1C2, and AKR1C3, are expressed in the human brain and possess 20α-HSD activity.[6]
Figure 1: Biosynthetic pathway of this compound.
Physiological Role and Mechanism of Action
The direct physiological role of this compound in the brain is not well-defined in the current scientific literature. Its structural similarity to allopregnanolone suggests a potential interaction with the GABA-A receptor. However, the conversion of the C20-keto group to a hydroxyl group likely alters the molecule's binding affinity and efficacy at the receptor. It is hypothesized that this metabolic step may represent a mechanism for inactivating or modulating the potent effects of allopregnanolone.
Interaction with GABA-A Receptors
Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, binding to a site distinct from GABA and benzodiazepines to increase the receptor's chloride channel open probability.[3] This enhances GABAergic inhibition, leading to a dampening of neuronal excitability. The effect of the 20α-hydroxylation on this interaction is not yet quantified. It is plausible that this compound has a lower affinity for the neurosteroid binding site on the GABA-A receptor, thereby representing a metabolic inactivation pathway for allopregnanolone. Conversely, it may possess its own unique modulatory properties, a possibility that warrants direct investigation through electrophysiological and binding studies.
Figure 2: Postulated signaling pathway at the GABAergic synapse.
Quantitative Data
A significant challenge in the study of this compound is the lack of available quantitative data regarding its neuropharmacological properties. The following tables summarize the current state of knowledge, with data for allopregnanolone provided for context and comparison.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | EC50 (nM) for Potentiation |
| This compound | Various | Data Not Available | Data Not Available | Data Not Available |
| Allopregnanolone | α1β2γ2 | ~30-100 (Potentiation) | Data Not Available | ~10-100 |
Note: Binding affinities and potencies for allopregnanolone can vary depending on the specific GABA-A receptor subunit composition and experimental conditions.
Table 2: Brain Tissue Concentrations
| Compound | Brain Region | Concentration (ng/g tissue) |
| This compound | Various | Data Not Available |
| Allopregnanolone | Rat Cortex | ~1-5 |
| Rat Hippocampus | ~1-3 | |
| Human Cortex | Variable, low ng/g range |
Note: Brain concentrations of neurosteroids are dynamic and can be influenced by factors such as stress, estrous cycle, and pathological conditions.
Experimental Protocols
The investigation of this compound necessitates robust and sensitive experimental methodologies. The following protocols are standard in the field of neurosteroid research and are directly applicable to the study of this metabolite.
Quantification of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the sensitive detection and quantification of neurosteroids in brain tissue.
Figure 3: Workflow for GC-MS analysis of neurosteroids.
Methodology:
-
Tissue Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in a suitable buffer on ice.
-
Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., deuterated allopregnanolone) is added to the homogenate for accurate quantification.
-
Extraction: Steroids are extracted from the homogenate using either liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) with a C18 cartridge.
-
Derivatization: The extracted steroids are derivatized to enhance their volatility and detection by GC-MS. A common derivatizing agent is heptafluorobutyric anhydride (HFBA), which creates stable, electron-capturing derivatives.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different steroids based on their retention times, and the MS detects and quantifies the specific ions of the target analyte and the internal standard.
-
Data Analysis: The concentration of this compound is calculated by comparing the peak area of the analyte to that of the internal standard.
Electrophysiological Analysis of GABA-A Receptor Modulation using Whole-Cell Patch-Clamp
This protocol allows for the direct measurement of the effects of this compound on GABA-A receptor-mediated currents in neurons.
Methodology:
-
Cell Preparation: Acute brain slices or cultured neurons are prepared and placed in a recording chamber on the stage of a microscope.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution that mimics the intracellular environment of the neuron.
-
Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
GABA Application: A low concentration of GABA is applied to the neuron to elicit a baseline chloride current through the GABA-A receptors.
-
Neurosteroid Application: this compound is co-applied with GABA, and any change in the amplitude or kinetics of the GABA-evoked current is recorded.
-
Data Analysis: The potentiation or inhibition of the GABA current by this compound is quantified and compared to the effects of a known modulator like allopregnanolone.
Radioligand Binding Assay for GABA-A Receptors
This assay can be used to determine if this compound directly binds to the GABA-A receptor and to quantify its binding affinity.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized, and the cell membranes containing the GABA-A receptors are isolated by centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [35S]TBPS for the channel site) in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand is analyzed to determine its binding affinity (Ki). Alternatively, its ability to allosterically modulate the binding of the radioligand can be assessed.
Future Directions and Conclusion
The physiological role of this compound in the brain represents a significant and intriguing knowledge gap in the field of neurosteroid research. While its synthesis from the potent neuromodulator allopregnanolone is established, its own bioactivity remains to be characterized. Future research should prioritize:
-
Direct Electrophysiological Studies: To determine if this compound modulates GABA-A receptor function and, if so, to characterize its potency and efficacy relative to allopregnanolone.
-
Receptor Binding Assays: To ascertain whether it binds to the neurosteroid site on the GABA-A receptor and to quantify its affinity.
-
In Vivo Behavioral Studies: To investigate its effects on anxiety, sedation, and seizure susceptibility in animal models.
-
Quantitative Brain Mapping: To determine its regional concentrations in the brain under various physiological and pathological conditions.
References
- 1. Neurosteroids: a novel function of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The progesterone metabolite allopregnanolone potentiates GABA(A) receptor-mediated inhibition of 5-HT neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Allopregnane-3α,20α-diol with the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnane-3α,20α-diol, a metabolite of the neurosteroid allopregnanolone, is an endogenous modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system, making it a critical target for therapeutic drug development in conditions such as anxiety, epilepsy, and sleep disorders. While allopregnanolone is a well-characterized potent positive allosteric modulator of the GABA-A receptor, its metabolite, allopregnane-3α,20α-diol, exhibits a more complex interaction, acting as a partial agonist. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of allopregnane-3α,20α-diol's interaction with the GABA-A receptor.
Biosynthesis of Allopregnane-3α,20α-diol
Allopregnane-3α,20α-diol is synthesized in the body from progesterone. The pathway involves the sequential action of several enzymes, primarily located in the brain, adrenal glands, and gonads.
-
Progesterone to 5α-dihydroprogesterone (5α-DHP): Progesterone is first reduced by the enzyme 5α-reductase to 5α-DHP.
-
5α-DHP to Allopregnanolone: 5α-DHP is then converted to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD).
-
Allopregnanolone to Allopregnane-3α,20α-diol: Finally, the 20-keto group of allopregnanolone is reduced by 20α-hydroxysteroid dehydrogenase (20α-HSD) to yield allopregnane-3α,20α-diol.
Biosynthesis of Allopregnane-3alpha,20alpha-diol from allopregnanolone
An In-Depth Technical Guide to the Biosynthesis of Allopregnane-3α,20α-diol from Allopregnanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of allopregnane-3α,20α-diol from its precursor, the neurosteroid allopregnanolone. This metabolic conversion represents a critical inactivation pathway, modulating the levels of the potent positive allosteric modulator of the GABA-A receptor, allopregnanolone. The reaction is primarily catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), an activity predominantly carried out by the AKR1C1 isoform of the aldo-keto reductase superfamily in humans. This document details the biochemical pathway, the characteristics of the key enzyme involved, quantitative kinetic data, and detailed experimental protocols for studying this metabolic step. This information is crucial for researchers in neuropharmacology, steroid biochemistry, and for professionals involved in the development of therapeutics targeting neurosteroid signaling.
The Biosynthetic Pathway: Inactivation of a Potent Neurosteroid
The conversion of allopregnanolone (also known as 3α-hydroxy-5α-pregnan-20-one or 3α,5α-THP) to allopregnane-3α,20α-diol (5α-pregnan-3α,20α-diol) is a single-step reductive reaction. This process is a key catabolic pathway that controls the physiological concentration and activity of allopregnanolone.[1][2] The resulting product, allopregnane-3α,20α-diol, exhibits significantly lower activity at the GABA-A receptor, rendering this conversion an effective "off-switch" for allopregnanolone's potent anxiolytic, sedative, and anticonvulsant effects.[2]
The reaction involves the reduction of the ketone group at the C20 position of the steroid's side chain to a hydroxyl group. This enzymatic reaction is dependent on the cofactor NAD(P)H, with a clear preference for NADPH in cellular environments.[3]
Caption: Conversion of Allopregnanolone to Allopregnane-3α,20α-diol.
The Key Enzyme: Aldo-Keto Reductase 1C1 (AKR1C1)
The enzymatic activity responsible for the conversion of allopregnanolone to its 20α-hydroxy metabolite is 20α-hydroxysteroid dehydrogenase (20α-HSD; EC 1.1.1.149).[4] In humans, this activity is a functional characteristic of several members of the aldo-keto reductase 1C (AKR1C) subfamily.
-
AKR1C1: This isoform is considered the primary human 20α-HSD.[2][3] It efficiently catalyzes the reduction of the C20 ketone of progesterone and its metabolites, including allopregnanolone.[1][5]
-
Other AKR1C Isoforms (AKR1C2, AKR1C3): While these isoforms are highly active in the 3α-reduction of steroids (e.g., converting 5α-dihydroprogesterone to allopregnanolone), they exhibit significantly lower 20-ketoreductase activity towards allopregnanolone compared to AKR1C1.[1][6]
-
Tissue Distribution: AKR1C1 expression is found in a variety of tissues, including the liver, brain, uterus, prostate, testis, adrenal glands, and mammary glands, indicating that the inactivation of allopregnanolone can occur in both central and peripheral tissues.[3]
Quantitative Data: Enzyme Substrate Specificity and Kinetics
While AKR1C1 is established as the key enzyme for allopregnanolone inactivation, detailed kinetic parameters for this specific substrate-enzyme pairing are not extensively documented in comparative studies. The focus has often been on the 20α-HSD activity towards progesterone or the 3α-HSD activity of other isoforms. However, available data allow for a comparative understanding of the enzyme's function.
| Enzyme | Substrate | Product | Km (µM) | kcat/Km (min-1µM-1) | Notes |
| Human AKR1C1 | Allopregnanolone | Allopregnane-3α,20α-diol | N/A | N/A | Described as an "efficient" reduction.[1] Specific kinetic values are not readily available in the reviewed literature. |
| Human AKR1C1 | Progesterone | 20α-Hydroxyprogesterone | 0.6 | N/A | Demonstrates high affinity for the C20 ketone on a related steroid.[3] |
| Human AKR1C2 | Allopregnanolone | Allopregnane-3α,20α-diol | N/A | N/A | Exhibits low 20-ketoreductase activity with this substrate.[1] Catalytic efficiency is >50-fold lower than its primary 3-ketoreductase activity.[6] |
| Human AKR1C2 | 5α-Dihydroprogesterone | Allopregnanolone | 0.44 | 140 | For comparison, this shows the high efficiency of the reverse pathway (allopregnanolone synthesis) by AKR1C2.[6] |
| Human AKR1C3 | Allopregnanolone | Allopregnane-3α,20α-diol | N/A | N/A | No significant activity detected with this substrate.[1] |
N/A: Data not available in the cited literature.
Experimental Protocols
Studying the conversion of allopregnanolone to allopregnane-3α,20α-diol involves enzyme activity assays and product quantification. The primary enzyme, AKR1C1, can be sourced as a commercially available recombinant protein or from tissue homogenates.[7][8]
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the enzymatic conversion.
Caption: Workflow for analyzing Allopregnanolone metabolism.
Protocol 1: Recombinant AKR1C1 Expression and Purification
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human AKR1C1 gene, often with an N-terminal His-tag.[7] Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells using sonication or a French press.
-
Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged AKR1C1 protein using a high concentration of imidazole (e.g., 250-500 mM).
-
Verification: Confirm the purity and size (approx. 37 kDa) of the recombinant protein using SDS-PAGE.[5] Protein concentration can be determined by a BCA or Bradford assay. Store the purified enzyme in a glycerol-containing buffer at -80°C.
Protocol 2: Enzyme Activity Assay (Spectrophotometric Method)
This method measures the rate of NADPH consumption, which is proportional to enzyme activity.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 200 µM NADPH, and the desired concentration of allopregnanolone (dissolved in a suitable solvent like ethanol or DMSO and diluted).
-
Initiation: Add a known amount of purified AKR1C1 enzyme to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.
-
Calculation: Calculate the rate of reaction using the Beer-Lambert law, where the extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1. This allows for the determination of kinetic parameters like Vmax and Km by varying the substrate concentration.
Protocol 3: Product Identification and Quantification (GC-MS Method)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for quantifying steroids in a complex mixture.
-
Enzyme Reaction & Extraction: Perform the enzymatic assay as described above. Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Extract the steroids from the aqueous reaction mixture using an organic solvent like diethyl ether or by using solid-phase extraction (SPE) with a C18 cartridge.[9]
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. To make the steroids volatile for GC analysis, perform a two-step derivatization. First, protect the ketone group by forming a methyloxime (MOX) derivative using methoxyamine hydrochloride. Second, convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10]
-
GC-MS Analysis: Reconstitute the derivatized sample in a non-polar solvent (e.g., hexane). Inject an aliquot onto a GC-MS system equipped with a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).[11]
-
Data Acquisition: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode.[10] Monitor specific ions characteristic of the derivatized allopregnanolone and the expected product, allopregnane-3α,20α-diol, to achieve high sensitivity and specificity. Use an internal standard (e.g., a deuterated analog) for accurate quantification.
-
Quantification: Generate a standard curve using authentic standards of allopregnanolone and allopregnane-3α,20α-diol to calculate the concentration of the product formed in the enzymatic reaction.
Conclusion for Drug Development Professionals
The conversion of allopregnanolone to allopregnane-3α,20α-diol by AKR1C1 is a pivotal control point in neurosteroid signaling. Understanding the kinetics and regulation of this enzyme is essential for the development of drugs targeting the GABAergic system. Inhibition of AKR1C1 could potentially prolong the action of endogenous allopregnanolone, offering a novel therapeutic strategy for conditions associated with allopregnanolone deficiency, such as depression and anxiety disorders. Conversely, enhancing this pathway could be a strategy to mitigate conditions of neurosteroid excess. The protocols and data presented herein provide a foundational guide for researchers and developers to investigate this critical metabolic pathway and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. AKR1C1 Protein Human recombinant | AKR1C-1 Enzyme | ProSpec [prospecbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. raybiotech.com [raybiotech.com]
- 8. Recombinant Human Aldo-keto Reductase 1C1/AKR1C1 Protein, CF (6529-DH): Novus Biologicals [novusbio.com]
- 9. A-novel-method-for-the-separation-and-measurement-of-allopregnanolone-and-other-pregnanolone-neurosteroids-in-cerebrospinal-fluid-and-serum [aesnet.org]
- 10. Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: GC-MS Spectrum - Allopregnanolone GC-MS (1 MEOX; 1 TMS) (HMDB0001449) [hmdb.ca]
Allopregnane-3alpha,20alpha-diol levels in different brain regions
An In-Depth Technical Guide on Allopregnane-3alpha,20alpha-diol in the Brain
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Technical Overview of this compound in the Central Nervous System: Current Knowledge, Proposed Metabolic Pathways, and Methodologies for Quantification
Introduction
Neurosteroids, synthesized de novo in the central nervous system (CNS) or derived from peripheral sources, are critical modulators of neuronal function.[1][2] Among these, the metabolites of progesterone have garnered significant attention for their roles in neuroprotection, mood regulation, and synaptic plasticity.[3][4] While extensive research has focused on allopregnanolone (3α-hydroxy-5α-pregnan-20-one), another key metabolite, allopregnane-3α,20α-diol, remains significantly under-investigated. This technical guide provides a comprehensive overview of the current state of knowledge regarding allopregnane-3α,20α-diol in the brain, outlines a proposed metabolic pathway for its synthesis, and details a generalized experimental protocol for its quantification in brain tissue.
Data Presentation: this compound Levels in Brain Regions
Table 1: Concentration of this compound in Various Brain Regions
| Brain Region | Species | Condition | Concentration (ng/g tissue) | Method of Quantification | Reference |
|---|---|---|---|---|---|
| Frontal Cortex | Human | Control | Data Not Available | ||
| Hippocampus | Human | Control | Data Not Available | ||
| Amygdala | Human | Control | Data Not Available | ||
| Cerebellum | Human | Control | Data Not Available | ||
| Striatum | Human | Control | Data Not Available | ||
| Hypothalamus | Human | Control | Data Not Available | ||
| Frontal Cortex | Rat | Control | Data Not Available | ||
| Hippocampus | Rat | Control | Data Not Available | ||
| Amygdala | Rat | Control | Data Not Available | ||
| Cerebellum | Rat | Control | Data Not Available | ||
| Striatum | Rat | Control | Data Not Available |
| Hypothalamus | Rat | Control | Data Not Available | | |
Proposed Metabolic Pathway of this compound
This compound is a metabolite of progesterone. Its synthesis in the brain is proposed to follow a series of enzymatic reactions involving enzymes known to be present in the CNS.[5][6] Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. Subsequently, 5α-DHP is a substrate for two different hydroxysteroid dehydrogenases. The action of 3α-hydroxysteroid oxidoreductase (3α-HSOR) on 5α-DHP yields the widely studied allopregnanolone. It is hypothesized that the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) can act on 5α-DHP to produce 5α-pregnane-3,20α-diol. The final step to produce allopregnane-3α,20α-diol would involve the action of 3α-HSOR on this intermediate. The pathway is illustrated below.
Figure 1: Proposed metabolic pathway for the synthesis of this compound from progesterone in the brain.
Experimental Protocols: Quantification of Pregnanediol Isomers in Brain Tissue
The quantification of neurosteroids like this compound in brain tissue requires highly sensitive and specific analytical methods due to their low concentrations and the complexity of the biological matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.[7][8] A generalized protocol is detailed below.
1. Brain Tissue Homogenization:
-
Excised brain regions are weighed and immediately frozen in liquid nitrogen to prevent enzymatic degradation of steroids.
-
The frozen tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing an internal standard (e.g., a deuterium-labeled analog of the analyte).
2. Extraction:
-
Liquid-Liquid Extraction (LLE): The homogenate is extracted with an organic solvent such as ethyl acetate or diethyl ether to separate the lipophilic steroids from the aqueous phase.[7]
-
Solid-Phase Extraction (SPE): Alternatively, the homogenate can be passed through an SPE cartridge (e.g., C18) to bind the steroids.[9] Interfering compounds are washed away with a series of solvents of increasing polarity. The steroids are then eluted with a nonpolar solvent.[9]
3. Purification and Derivatization (for GC-MS):
-
The crude extract may require further purification using techniques like column chromatography.
-
For GC-MS analysis, steroids are often derivatized to increase their volatility and improve their chromatographic properties.[10] Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylating agents.
4. Instrumental Analysis:
-
GC-MS: The derivatized sample is injected into a gas chromatograph, where the steroids are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used for identification and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[10][11]
-
LC-MS/MS: The purified extract is injected into a liquid chromatograph for separation. The eluent is then introduced into a tandem mass spectrometer. The first mass spectrometer selects the parent ion of the steroid of interest, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting fragment ions. This multiple reaction monitoring (MRM) provides very high specificity and sensitivity.[12]
5. Data Analysis:
-
The concentration of the analyte in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated with known concentrations of the steroid.
Figure 2: Generalized experimental workflow for the quantification of this compound in brain tissue.
Conclusion and Future Directions
This technical guide highlights a significant knowledge gap in the field of neurosteroid research concerning this compound. While its precursor, progesterone, and its isomer, allopregnanolone, are known to have profound effects on brain function, the specific roles and regional concentrations of this compound remain to be elucidated. The proposed metabolic pathway provides a theoretical framework for its synthesis, and the detailed experimental protocol offers a practical approach for its quantification. Future research efforts should be directed towards systematically measuring the levels of this neurosteroid across various brain regions in both physiological and pathological states. Such studies are essential for a complete understanding of the neuroendocrine regulation of brain function and may unveil new therapeutic targets for neurological and psychiatric disorders.
References
- 1. Progesterone in the Brain: Hormone, Neurosteroid and Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone and allopregnanolone in the central nervous system: response to injury and implication for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How Progesterone Promotes Brain Health [verywellhealth.com]
- 5. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of neurosterols by GC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 10. Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cigs.unimore.it [cigs.unimore.it]
In-Depth Technical Guide to the Pharmacological Profile of Allopregnane-3alpha,20alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopregnane-3alpha,20alpha-diol, a significant metabolite of progesterone and its neuroactive derivative allopregnanolone, is an endogenous neurosteroid with a distinct pharmacological profile. This document provides a comprehensive overview of its mechanism of action, receptor interactions, and physiological effects. Primarily known for its modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, it also exhibits activity at the pregnane X receptor (PXR). This guide synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and drug development efforts in the field of neurosteroids.
Introduction
This compound, also known as 5α-pregnane-3α,20α-diol or allopregnanediol, is an endogenously produced steroid that plays a role in the modulation of neuronal activity. As a metabolite of progesterone and allopregnanolone, its physiological concentrations can fluctuate, influencing various neurological states. Its primary pharmacological interest lies in its interaction with the GABA-A receptor, where it acts as a positive allosteric modulator, albeit with different efficacy compared to its precursor, allopregnanolone. Additionally, its activity as an agonist of the pregnane X receptor suggests a role in xenobiotic metabolism and other cellular processes. Understanding the detailed pharmacological profile of this neurosteroid is crucial for elucidating its physiological functions and exploring its therapeutic potential.
Mechanism of Action
GABA-A Receptor Modulation
The principal mechanism of action for this compound is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.
-
Allosteric Binding Site: this compound binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.
-
Partial Agonist Activity: In rat cortical synaptosomes, this compound has been shown to behave as a partial agonist in potentiating GABA-stimulated chloride ion uptake. Its maximal potentiation is significantly less than that produced by allopregnanolone, which acts as a full agonist at the same site.
-
Tonic and Phasic Inhibition: Neurosteroids can modulate both tonic and phasic inhibition. Phasic inhibition is mediated by synaptic GABA-A receptors in response to transient high concentrations of GABA, while tonic inhibition is mediated by extrasynaptic receptors that are persistently activated by ambient GABA. The differential effects of this compound on these two forms of inhibition are an area of ongoing research.
Pregnane X Receptor (PXR) Agonism
This compound has also been identified as an agonist of the pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine.
-
Transcriptional Regulation: PXR functions as a xenobiotic sensor that regulates the transcription of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4).
-
Agonistic Activity: As an agonist, this compound can activate PXR, leading to the downstream expression of these metabolic enzymes. The potency of this compound at the PXR is reported to be more than an order of magnitude lower than that of other endogenous pregnanes, though specific EC50 values are not consistently reported in the literature.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.
Table 1: GABA-A Receptor Modulation
| Compound | Receptor/Assay System | Parameter | Value | Reference |
| This compound | Rat cortical synaptoneurosomes (³⁶Cl⁻ uptake) | Efficacy | Partial agonist (significantly less than allopregnanolone) | [2] |
| Allopregnanolone | Rat dentate gyrus granule cells (electrophysiology) | EC₅₀ (enhancement of GABA current) | 12.9 ± 2.3 nM | [3] |
| Allopregnanolone | Epileptic rat dentate gyrus granule cells (electrophysiology) | EC₅₀ (enhancement of GABA current) | 92.7 ± 13.4 nM | [3] |
Table 2: Pregnane X Receptor (PXR) Activity
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Human PXR | EC₅₀ | >10-fold lower than other endogenous pregnanes | |
| SR12813 | Human PXR (SPA) | K_d | ~40 nM | [4] |
| ET-743 (antagonist) | Human PXR (reporter gene assay) | IC₅₀ | ~3 nM |
Note: Specific EC₅₀ values for this compound are not consistently available in the current body of literature. The provided data reflects the qualitative and comparative findings.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol outlines the general procedure for assessing the modulatory effects of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Objective: To measure changes in GABA-evoked currents in the presence of this compound.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture or brain slice preparation
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution (containing a CsCl or KCl base)
-
GABA
-
This compound
-
GABA-A receptor antagonists (e.g., bicuculline, picrotoxin)
Procedure:
-
Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols. Place the preparation in the recording chamber and perfuse with oxygenated ACSF.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.
-
Pipette Filling: Fill the patch pipette with the appropriate intracellular solution.
-
Cell Targeting and Sealing: Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette. Apply slight positive pressure to keep the tip clean. Once in proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
GABA Application: Apply a known concentration of GABA (e.g., via a puff pipette or bath application) to elicit an inward chloride current.
-
Compound Application: Co-apply this compound with GABA to observe any potentiation of the GABA-evoked current. A range of concentrations should be tested to generate a dose-response curve.
-
Data Acquisition and Analysis: Record the currents using appropriate software (e.g., pCLAMP). Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the test compound. Calculate the percentage potentiation and, if possible, determine the EC₅₀.
³⁶Cl⁻ Uptake Assay in Synaptoneurosomes
This protocol describes a method to assess the functional modulation of GABA-A receptors by measuring the uptake of radioactive chloride (³⁶Cl⁻) into isolated nerve terminals (synaptoneurosomes).
Objective: To quantify the potentiation of GABA-stimulated ³⁶Cl⁻ uptake by this compound.
Materials:
-
Rat cerebral cortex
-
Homogenization buffer
-
³⁶Cl⁻ radioisotope
-
GABA
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Synaptoneurosome Preparation: Homogenize fresh rat cerebral cortex in a suitable buffer and prepare synaptoneurosomes using differential centrifugation according to established methods.
-
Pre-incubation: Pre-incubate the synaptoneurosome preparation at 30°C for a defined period (e.g., 10 minutes) to allow for temperature equilibration.
-
Initiation of Uptake: Initiate the chloride uptake by adding a mixture containing ³⁶Cl⁻, GABA, and the test compound (this compound) or vehicle. A range of GABA and test compound concentrations should be used.
-
Termination of Uptake: After a short incubation period (typically a few seconds), rapidly terminate the uptake by adding ice-cold buffer and immediately filtering the mixture through glass fiber filters to separate the synaptoneurosomes from the extracellular medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ³⁶Cl⁻.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of ³⁶Cl⁻ uptake in the presence of GABA alone and in combination with different concentrations of this compound. Calculate the net GABA-stimulated uptake and the percentage potentiation by the test compound.
Concluding Remarks
This compound presents a nuanced pharmacological profile as a partial agonist at the GABA-A receptor and an agonist at the pregnane X receptor. Its reduced efficacy in modulating GABAergic transmission compared to allopregnanolone suggests a role as a fine-tuner of neuronal inhibition. The interaction with PXR introduces a layer of complexity, linking its neuroactive properties with metabolic regulation. Further quantitative characterization, particularly regarding its potency at different GABA-A receptor subunit compositions and at the PXR, is warranted to fully understand its physiological significance and to explore its potential as a therapeutic agent. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.dtu.dk [food.dtu.dk]
- 3. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantification of Allopregnane-3α,20α-diol in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopregnane-3α,20α-diol is a neurosteroid metabolite of progesterone. Neurosteroids are critical modulators of neuronal activity, and fluctuations in their concentrations are implicated in various physiological and pathological conditions. Allopregnane-3α,20α-diol and its related compounds, such as allopregnanolone, are known to be potent positive allosteric modulators of the γ-aminobutyric acid type-A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This modulation plays a crucial role in regulating anxiety, stress, and mood.[4][5] Accurate and sensitive quantification of these neurosteroids in biological matrices like plasma is essential for understanding their roles in neuroscience and for the development of novel therapeutics targeting neurosteroid pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity, sensitivity, and speed, overcoming the limitations of traditional immunoassays.[6][7]
Principle of the Method
This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of Allopregnane-3α,20α-diol in human plasma. The workflow involves plasma sample preparation to remove proteins and interfering substances, followed by chromatographic separation and mass spectrometric detection. An isotopically labeled internal standard (IS) is used to ensure accuracy and precision. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve generated from standards of known concentrations.
Experimental Workflow
The overall process from sample collection to final data analysis is outlined below.
Figure 1: General workflow for the quantification of Allopregnane-3α,20α-diol in plasma.
Experimental Protocols
Materials and Reagents
-
Allopregnane-3α,20α-diol analytical standard
-
Allopregnane-3α,20α-diol-d4 (or other suitable isotopic variant) as Internal Standard (IS)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Human plasma (K2-EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Standard and QC Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Allopregnane-3α,20α-diol and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Allopregnane-3α,20α-diol stock solution with 50:50 methanol/water to create working standards for the calibration curve (e.g., ranging from 100 pg/mL to 50 ng/mL).
-
QC Samples: Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Spiked Samples: Spike the appropriate amount of working standard or QC solution into blank human plasma to create calibration standards and QC samples.
Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted from methods used for similar neurosteroids.[8]
-
Aliquot 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., at 10 ng/mL) to all tubes except for the blank matrix samples. Vortex briefly.
-
Add 800 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of a hexane/ethyl acetate mixture (e.g., 80:20 v/v) for liquid-liquid extraction. Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of neurosteroids and may require optimization.[6][7][9]
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, <2.7 µm particle size) |
| Column Temperature | 40 - 60°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Example: Start at 30% B, ramp to 95-100% B over 8-10 min, hold for 2 min, return to initial conditions, equilibrate. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Source Temp. | 150°C |
| Desolvation Temp. | 500 - 600°C |
| Ion Transitions (MRM) | To be optimized by infusing pure standard.Precursor Ion [M+H-H₂O]⁺: m/z 303.3 Example Product Ions: To be determined empirically (e.g., monitor fragments around m/z 97, 109). |
Note: Steroids often lose one or two water molecules during ESI. The [M+H-H₂O]⁺ adduct is commonly monitored as the precursor ion.
Method Performance Characteristics
The following table summarizes representative validation parameters for a neurosteroid LC-MS/MS assay based on published methods for similar analytes.[7][8][10]
| Parameter | Typical Performance |
| Linearity Range | 10 pg/mL - 25 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 90 - 110% |
| Extraction Recovery | > 90% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-Thaw, 24h RT) | Acceptable (within ±15% of nominal) |
Associated Signaling Pathway
Allopregnane-3α,20α-diol is structurally and functionally related to allopregnanolone, a well-characterized neurosteroid that acts as a potent positive allosteric modulator of GABA-A receptors.[1] This interaction enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This pathway is crucial for mood regulation and stress response.[4][11]
References
- 1. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on neurosteroids XVII. Analysis of stress-induced changes in neurosteroid levels in rat brains using liquid chromatography-electron capture atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Measurement of Allopregnane-3α,20α-diol in Brain Tissue
These application notes provide a comprehensive overview and detailed protocols for the quantification of the neurosteroid allopregnane-3α,20α-diol in brain tissue. The methodologies described are targeted towards researchers, scientists, and drug development professionals, with a focus on mass spectrometry-based techniques, which offer high sensitivity and specificity.
Allopregnane-3α,20α-diol is a metabolite of allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a potent positive allosteric modulator of the GABA-A receptor. Accurate measurement of these neurosteroids in brain tissue is critical for understanding their roles in neurological and psychiatric conditions. The protocols outlined below cover sample preparation, extraction, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biosynthesis Pathway
The synthesis of allopregnane-3α,20α-diol in the brain occurs through a series of enzymatic steps, starting from cholesterol. The immediate pathway involves the reduction of progesterone to allopregnanolone, which is then further reduced to allopregnane-3α,20α-diol.
Experimental Workflow Overview
The successful quantification of allopregnane-3α,20α-diol from the complex brain matrix requires several critical steps. The general workflow involves tissue homogenization, steroid extraction, purification, and finally, instrumental analysis. For GC-MS, a derivatization step is mandatory to improve the volatility and thermal stability of the analyte.
Detailed Experimental Protocols
Part 1: Sample Preparation and Extraction
This part covers the initial steps from tissue processing to the extraction of steroids. It is crucial to minimize enzymatic activity post-collection.[1]
1.1. Brain Tissue Homogenization
-
Weigh the frozen brain tissue sample (e.g., 10-100 mg).[2]
-
Perform all subsequent steps on ice to reduce potential steroid metabolism.[3]
-
Add ice-cold homogenization buffer (e.g., 0.25 M sucrose solution) at a 1:10 w/v ratio (e.g., 100 mg tissue in 1 mL buffer).[4]
-
Homogenize the tissue using a programmable Omni-Mixer or an ultrasonic homogenizer until no visible tissue fragments remain.[4][5]
-
Immediately add an organic solvent like methanol to the homogenate to precipitate proteins and halt enzymatic activity.[3]
-
Spike the homogenate with a known amount of a deuterated internal standard (e.g., deuterium-labeled allopregnanolone) to account for procedural losses.[6]
-
Vortex the sample vigorously and centrifuge at high speed (e.g., 12,000 rpm for 15 min) to pellet cell debris.[5]
-
Collect the supernatant for steroid extraction.
1.2. Steroid Extraction
Steroids must be separated from the high lipid content of the brain.[3] This can be achieved via Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Protocol 1.2.A: Solid-Phase Extraction (SPE) SPE is a reliable method for separating unconjugated and sulfated steroids.[2]
-
Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the supernatant from the homogenization step onto the C18 column.
-
Wash the column to remove interfering substances. The wash solution depends on the specific analytes and tissue; for mouse brain, a wash with 40% methanol in water is effective.[3][7]
-
Elute the steroids from the column using a high-methanol solution (e.g., 5 mL of 90% methanol).[3][7]
-
Dry the eluate under a gentle stream of nitrogen.
Protocol 1.2.B: Liquid-Liquid Extraction (LLE) LLE is a classic method, though it can sometimes result in lower or more variable steroid recovery.[3]
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the supernatant.[3][8]
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the organic layer containing the steroids.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Pool the organic fractions and evaporate the solvent under a stream of nitrogen.
Part 2: Purification and Derivatization
2.1. Purification (Optional) For applications requiring very high purity, an additional purification step using High-Performance Liquid Chromatography (HPLC) or Celite column chromatography can be performed on the dried extract.[2][3] This step helps separate different classes of steroids before quantification.[3]
2.2. Derivatization for GC-MS Analysis Derivatization is essential for GC-MS as it increases the volatility and thermal stability of steroids, leading to better chromatographic separation and sensitivity.[9] The two hydroxyl groups on allopregnane-3α,20α-diol must be derivatized.
Protocol 2.2.A: Heptafluorobutyric Anhydride (HFBA) Derivatization This method is commonly used for neurosteroids.[2][8]
-
Reconstitute the dried steroid extract in a small volume of a suitable solvent (e.g., acetone).
-
Add heptafluorobutyric acid anhydride (HFBA).
-
Incubate the reaction mixture (e.g., 60-65°C for 1 hour).[10]
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the derivatized sample in a solvent suitable for GC-MS injection (e.g., hexane).
Protocol 2.2.B: Silylation Derivatization This involves creating trimethylsilyl (TMS) ether derivatives.
-
Reconstitute the dried extract in a silylation-grade solvent (e.g., pyridine).
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an appropriate catalyst.
-
Incubate at a specified temperature (e.g., 60-80°C) for 30-60 minutes.
-
The sample is now ready for direct injection into the GC-MS.
Part 3: Instrumental Analysis
3.1. GC-MS/MS Protocol GC-MS provides excellent separation and sensitivity, especially when operated in negative chemical ionization (NCI) mode with selected ion monitoring (SIM).[2][6]
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Injection: Pulsed splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: A gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to 300°C.[2]
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide excellent sensitivity for fluorinated derivatives.[6]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[2][8]
3.2. LC-MS/MS Protocol LC-MS/MS has the advantage of requiring minimal sample preparation, as derivatization is often unnecessary.[9][11]
-
Liquid Chromatograph: A high-performance or ultra-high-performance system (HPLC/UHPLC).
-
Column: A reverse-phase column (e.g., C18) is typically used.[11]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is standard for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity and accuracy.
Quantitative Data
The following table summarizes representative concentrations of allopregnanolone, the direct precursor to allopregnane-3α,20α-diol, measured in rat brain tissue. These values provide a contextual baseline for expected concentration ranges.
| Neurosteroid | Species | Brain Region | Concentration (ng/g tissue) | Analytical Method | Reference |
| Allopregnanolone (AP) | Male Rat | Whole Brain | 1.17 ± 0.19 | GC-MS | [8] |
| Progesterone (PROG) | Male Rat | Whole Brain | 7.01 ± 2.60 | GC-MS | [8] |
| Pregnenolone (PREG) | Male Rat | Whole Brain | 8.53 ± 1.11 | GC-MS | [8] |
| Progesterone (PROG) | Rat | Whole Brain | 1.95 ± 0.10 | GC-MS | [2] |
| Pregnenolone (PREG) | Rat | Whole Brain | 4.17 ± 0.22 | GC-MS | [2] |
| Allopregnanolone | Male Rat | Cortex | ~1.5 - 2.0 | Radioimmunoassay | [13] |
Note: Data for allopregnane-3α,20α-diol is less commonly reported than for its precursor, allopregnanolone. The analytical protocols described herein are fully applicable to its measurement.
References
- 1. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIBSC - Brain Tissue Preparation [nibsc.org]
- 5. Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 8. [Determination of neurosteroids in rat brain by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cortical 3α-hydroxy-5α-pregnan-20-one levels after acute administration of Δ9-tetrahydrocannabinol, cocaine and morphine | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Allopregnane-3alpha,20alpha-diol ELISA Kit for Urine Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnane-3alpha,20alpha-diol is a neurosteroid and a metabolite of progesterone. Its levels in various biological fluids, including urine, are of significant interest in a range of research fields, from neuroscience to endocrinology and drug development. The quantification of this analyte can provide insights into the activity of steroidogenic pathways and the modulation of GABA-A receptors. This document provides a detailed protocol and application notes for the quantitative determination of this compound in human urine samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
This ELISA kit is a competitive immunoassay designed for the quantitative measurement of this compound. The assay is based on the principle of competition between the unlabeled this compound in the sample and a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on a specific antibody coated on the microplate.
During the incubation, the unlabeled this compound from the sample and the HRP-conjugate compete for binding to the capture antibody. After a wash step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Signaling Pathway
This compound is a downstream metabolite in the progesterone metabolism pathway. Understanding this pathway is crucial for interpreting the biological significance of its levels.
Caption: Progesterone Metabolism Pathway to this compound.
Materials and Methods
Materials Provided
-
Antibody-Coated Microplate (96 wells)
-
This compound Standard
-
HRP-Conjugated this compound
-
Assay Buffer
-
Wash Buffer Concentrate (20x)
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Graduated cylinders
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for sample and standard dilution
-
Absorbent paper
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized water. For example, add 50 mL of the concentrate to 950 mL of water to make 1 L of 1x Wash Buffer.
-
This compound Standards: Prepare a serial dilution of the this compound Standard using the Assay Buffer to create a standard curve. A typical range might be from 10 ng/mL to 0.1 ng/mL.
Sample Preparation
-
Urine Collection: Collect urine samples in a clean container. For optimal results, a 24-hour urine collection is recommended, and the total volume should be recorded.
-
Centrifugation: Centrifuge the urine samples at 2,000 x g for 15 minutes to remove particulate matter.
-
Storage: The supernatant can be used directly in the assay. If not assayed immediately, samples should be aliquoted and stored at -20°C or lower. Avoid repeated freeze-thaw cycles.
Assay Procedure
Caption: Experimental Workflow for the this compound ELISA.
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of the standards, prepared urine samples, and controls into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the HRP-Conjugated this compound to each well.
-
Seal the plate with a plate sealer and incubate for 2 hours at room temperature on a gentle shaker.
-
Aspirate the contents of the wells and wash each well four times with 300 µL of 1x Wash Buffer. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis and Presentation
Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average absorbance of the zero standard from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used during sample preparation.
Representative Performance Characteristics
The following tables provide representative data for a typical this compound ELISA kit. Actual results may vary between different kit lots.
Table 1: Assay Performance
| Parameter | Value |
|---|---|
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
Table 2: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
|---|---|
| This compound | 100 |
| Allopregnanolone | < 5 |
| Progesterone | < 1 |
| Pregnanediol | < 1 |
| Testosterone | < 0.1 |
| Cortisol | < 0.1 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh reagents and sterile pipette tips. | |
| Low signal | Inactive reagents | Ensure proper storage of reagents and do not use expired kits. |
| Incorrect incubation times/temps | Follow the protocol precisely for incubation times and temperatures. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and practice proper pipetting technique. | |
| High CV | Inconsistent pipetting | Be consistent with pipetting technique and timing. |
| Plate not washed properly | Ensure all wells are washed uniformly. |
Conclusion
The this compound ELISA kit provides a sensitive and specific method for the quantitative analysis of this important neurosteroid in urine samples. Adherence to the detailed protocol and proper sample handling are essential for obtaining accurate and reproducible results. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their studies.
Application Notes and Protocols for the Synthesis and Purification of Allopregnane-3alpha,20alpha-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of Allopregnane-3alpha,20alpha-diol, a neurosteroid with significant interest in research and drug development due to its modulatory effects on the GABA-A receptor.
Introduction
This compound is an endogenous neurosteroid and a metabolite of progesterone and allopregnanolone. It acts as a partial agonist at an allosteric site on the GABA-A receptor, suggesting its potential role in the regulation of neuronal excitability. The provision of robust and reproducible methods for its synthesis and purification is essential for enabling further investigation into its biological functions and therapeutic applications. This document outlines a laboratory-scale chemical synthesis approach starting from allopregnanolone, followed by a comprehensive purification strategy.
Synthesis of this compound
The primary route for the chemical synthesis of this compound is the stereoselective reduction of the 20-keto group of allopregnanolone (also known as 3alpha-hydroxy-5alpha-pregnan-20-one). To favor the formation of the desired 20α-hydroxy stereoisomer, a Luche reduction is employed.
2.1. Stereoselective Reduction of Allopregnanolone (Luche Reduction)
The Luche reduction utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcoholic solvent. This method enhances the stereoselectivity of the reduction of the 20-keto group, leading to a higher proportion of the 20α-alcohol (20S-configuration) compared to reduction with sodium borohydride alone.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve allopregnanolone (1 equivalent) in anhydrous methanol (e.g., 20 mL per gram of starting material).
-
Addition of Catalyst: To the stirred solution, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 equivalents). Stir at room temperature until the salt is completely dissolved.
-
Cooling: Immerse the reaction flask in an ice-water bath to cool the solution to 0-4 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-4 °C, slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions over 15-20 minutes. Vigorous gas evolution may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of acetone (e.g., 5 mL) until gas evolution ceases.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product as a white solid.
-
Purification of this compound
The crude product obtained from the synthesis is a mixture of the 20α- and 20β-hydroxy epimers and potentially some unreacted starting material. A two-step purification process involving column chromatography followed by recrystallization is recommended to isolate high-purity this compound.
3.1. Purification by Column Chromatography
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC. The two diastereomers (20α and 20β) should separate, with the less polar isomer typically eluting first.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield a purified white solid.
3.2. Purification by Recrystallization
For obtaining a highly crystalline and pure final product, recrystallization is recommended.
Experimental Protocol:
-
Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Acetone has been reported to be effective for related pregnanediols.[2]
-
Dissolution: Dissolve the purified product from column chromatography in a minimal amount of hot acetone.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in a refrigerator (0-4 °C) can enhance the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of cold acetone, and dry them under vacuum to a constant weight.
Data Presentation
Table 1: Synthesis and Purification Data for this compound
| Parameter | Method/Condition | Expected Outcome | Reference |
| Starting Material | Allopregnanolone | N/A | |
| Synthesis Method | Stereoselective Reduction (Luche) | Improved yield of the 20α-hydroxy isomer | [1] |
| Purification Method 1 | Silica Gel Column Chromatography | Separation of 20α and 20β epimers | |
| Purification Method 2 | Recrystallization from Acetone | High-purity crystalline solid | [2] |
| Purity Assessment | HPLC, ¹H-NMR, ¹³C-NMR, Mass Spectrometry | >98% | |
| Melting Point | N/A | Data not available for the pure 20α isomer |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Biosynthetic pathway and molecular target of this compound.
References
Application Notes and Protocols for Electrophysiological Recording of Allopregnane-3α,20α-diol Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of Allopregnane-3α,20α-diol, a neuroactive steroid metabolite of progesterone. This document outlines its mechanism of action, provides detailed protocols for its electrophysiological characterization, and presents quantitative data on its effects on γ-aminobutyric acid type A (GABAA) receptors.
Introduction
Allopregnane-3α,20α-diol, also known as 5α-pregnan-3α,20α-diol, is an endogenous neurosteroid that modulates neuronal activity primarily through its interaction with GABAA receptors. Unlike its more extensively studied counterpart, allopregnanolone (3α-hydroxy-5α-pregnan-20-one), Allopregnane-3α,20α-diol exhibits distinct modulatory properties. Research indicates that it acts as a positive allosteric modulator of GABAA receptors, but with lower efficacy compared to allopregnanolone, suggesting it may function as a partial agonist.[1][2] This distinction is critical for understanding its physiological roles and therapeutic potential.
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and patch-clamp recording, are indispensable tools for characterizing the effects of neurosteroids like Allopregnane-3α,20α-diol on GABAA receptor function. These methods allow for the direct measurement of ion channel activity and provide quantitative data on potency, efficacy, and kinetics of modulation.
Mechanism of Action: Modulation of GABAA Receptors
Allopregnane-3α,20α-diol enhances the function of GABAA receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Upon binding of GABA, these ligand-gated ion channels open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Allopregnane-3α,20α-diol binds to a site on the GABAA receptor that is distinct from the GABA binding site.[3] This allosteric binding potentiates the effect of GABA, increasing the chloride current for a given concentration of the neurotransmitter. Studies have shown that the reduction of the 20-ketone group of allopregnanolone to a 20α-hydroxy group, as in Allopregnane-3α,20α-diol, results in a decrease in both potency and maximal efficacy at the GABAA receptor.[4]
dot
References
- 1. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens [mdpi.com]
- 2. 5 alpha-pregnan-3 alpha,20 alpha-diol behaves like a partial agonist in the modulation of GABA-stimulated chloride ion uptake by synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of human recombinant GABAA receptors by pregnanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patch-Clamp Analysis of Allopregnane-3α,20α-diol on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of Allopregnane-3α,20α-diol's effects on GABA-A receptors using patch-clamp electrophysiology. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the signaling pathway and experimental workflow.
Introduction
Allopregnane-3α,20α-diol is a metabolite of the neurosteroid allopregnanolone (3α-hydroxy-5α-pregnan-20-one). While allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, its metabolite, Allopregnane-3α,20α-diol, exhibits a more nuanced interaction with this critical inhibitory channel in the central nervous system. Understanding the specific effects of this metabolite is crucial for elucidating the full scope of neurosteroid signaling and for the development of targeted therapeutics for neurological and psychiatric disorders.
Studies have characterized Allopregnane-3α,20α-diol as a partial agonist at the GABA-A receptor.[1] This suggests that while it can potentiate GABA-stimulated chloride ion uptake, its maximal effect is significantly less than that of a full agonist like allopregnanolone.[1] Furthermore, under certain conditions, Allopregnane-3α,20α-diol can act as an antagonist to the effects of allopregnanolone.[1] This dual activity underscores the importance of detailed electrophysiological analysis to fully comprehend its modulatory role.
Data Presentation
The following tables summarize the quantitative data regarding the effects of Allopregnanolone and Allopregnane-3α,20α-diol on GABA-A receptor function. It is important to note that detailed patch-clamp data for Allopregnane-3α,20α-diol is less abundant in the literature compared to its precursor, allopregnanolone.
Table 1: Comparative Effects of Allopregnanolone and Allopregnane-3α,20α-diol on GABA-A Receptor Function
| Parameter | Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) | Allopregnane-3α,20α-diol | Reference |
| Mechanism of Action | Potent Positive Allosteric Modulator (Full Agonist) | Partial Agonist | [1] |
| Effect on GABA-Evoked Currents | Significant potentiation of current amplitude.[2] | Less potentiation of GABA-stimulated Cl- uptake compared to Allopregnanolone.[1] | |
| Direct Gating | Can directly gate the GABA-A receptor at high concentrations. | Not reported to directly gate the receptor. | |
| Antagonistic Properties | None reported. | Can antagonize the potentiation of GABA-stimulated Cl- uptake by Allopregnanolone.[1] | |
| Effect on sIPSC Decay | Prolongs the decay time of spontaneous inhibitory postsynaptic currents (sIPSCs).[3] | Not extensively characterized. |
Table 2: Concentration-Response Data for Allopregnanolone on GABA-A Receptors (for reference)
| Parameter | Value | Cell Type | Reference |
| EC50 (Potentiation of GABA-evoked current) | 12.9 ± 2 nM | Control Dentate Granule Cells | [2] |
| EC50 (Potentiation of GABA-evoked current) | 92.7 ± 13 nM | Epileptic Dentate Granule Cells | [2] |
| Maximal Augmentation of GABA current | 106.5 ± 10.8 % | Control Dentate Granule Cells | [2] |
| Maximal Augmentation of GABA current | 96 ± 13.4 % | Epileptic Dentate Granule Cells | [2] |
Experimental Protocols
This section provides detailed protocols for performing patch-clamp analysis of Allopregnane-3α,20α-diol on GABA-A receptors, adapted from established methods for neurosteroid research.
Protocol 1: Whole-Cell Voltage-Clamp Recordings of GABA-Evoked Currents
Objective: To determine the effect of Allopregnane-3α,20α-diol on the amplitude and kinetics of GABA-evoked currents in cultured neurons or acutely dissociated neurons.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific GABA-A receptor subunits.
-
External Solution (ACSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution: (in mM) 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg. pH adjusted to 7.2 with CsOH.
-
GABA Stock Solution: 10 mM in water.
-
Allopregnane-3α,20α-diol Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Prepare neuronal cultures or acutely dissociate neurons from brain tissue.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Prepare patch pipettes and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Establish a baseline by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of Allopregnane-3α,20α-diol (e.g., 10 nM to 10 µM).
-
To test for antagonistic effects, co-apply a fixed concentration of allopregnanolone and GABA, and then add increasing concentrations of Allopregnane-3α,20α-diol.
-
Record the peak amplitude, rise time, and decay kinetics of the GABA-evoked currents in each condition.
-
Analyze the data to determine the percentage potentiation or inhibition and construct concentration-response curves.
Protocol 2: Analysis of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
Objective: To investigate the effect of Allopregnane-3α,20α-diol on the frequency, amplitude, and kinetics of sIPSCs.
Materials:
-
Same as Protocol 1.
Procedure:
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
Record spontaneous synaptic activity for a baseline period (e.g., 5-10 minutes) in the external solution.
-
Perfuse the recording chamber with the external solution containing a known concentration of Allopregnane-3α,20α-diol.
-
Record sIPSCs for another 5-10 minutes in the presence of the compound.
-
Wash out the compound and record for a final period to observe any reversal of effects.
-
Analyze the recorded sIPSCs for changes in frequency, peak amplitude, rise time, and decay time constant.
Visualizations
Signaling Pathway
Caption: Allopregnane-3α,20α-diol modulation of the GABA-A receptor.
Experimental Workflow
References
- 1. 5 alpha-pregnan-3 alpha,20 alpha-diol behaves like a partial agonist in the modulation of GABA-stimulated chloride ion uptake by synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple effects of allopregnanolone on GABAergic responses in single hippocampal CA3 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Allopregnane-3alpha,20alpha-diol in Rodent Models
Introduction
Allopregnane-3alpha,20alpha-diol (APAD) is a neurosteroid metabolite of progesterone. Neurosteroids are known to modulate neuronal activity, primarily through their interaction with neurotransmitter receptors, most notably the GABA-A receptor. While its parent compound, allopregnanolone, has been extensively studied for its neuroprotective, anticonvulsant, and anxiolytic effects, the specific in vivo functions and therapeutic potential of APAD are less characterized. These application notes provide a framework for researchers to begin investigating the in vivo effects of APAD in rodent models, based on established protocols for allopregnanolone.
Data Presentation: Quantitative Data for Allopregnanolone Administration
The following tables summarize dosages and vehicles used for in vivo allopregnanolone administration in rodent models for various applications. These can be used as a reference for designing initial APAD studies.
Table 1: Allopregnanolone Dosage and Administration Routes in Mice
| Application | Mouse Strain | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Neurogenesis | 3xTgAD | Subcutaneous (s.c.) | 10 mg/kg | PBS with 5% Ethanol | [1][2] |
| Anticonvulsant | General | Intraperitoneal (i.p.) | 3.2 - 17 mg/kg | Not specified | [3] |
| Anticonvulsant (Status Epilepticus) | General | Intramuscular (i.m.) | 3 mg/kg | 24% Captisol in 0.9% Saline | [4] |
| Pharmacokinetics | Non-transgenic | Intravenous (i.v.) | 1.5 mg/kg | 6% HBCD in Saline | [5][6] |
| Pharmacokinetics | Non-transgenic | Subcutaneous (s.c.) | 10 mg/kg | 5% Ethanol in PBS | [5][6] |
Table 2: Allopregnanolone Dosage and Administration Routes in Rats
| Application | Rat Strain | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Neuroprotection (Cortical Contusion) | General | Intraperitoneal (i.p.) followed by Subcutaneous (s.c.) | 4 - 16 mg/kg | 22.5% β-cyclodextrin | [7] |
| Sedation/Behavior | Wistar | Intravenous (i.v.) | 0.5 - 2 mg/kg | 6% SBECD in Saline | [5][8] |
| Sedation/Behavior | Wistar | Subcutaneous (s.c.) | 2 - 8 mg/kg | 24% SBECD in Saline | [5][8] |
| Behavior (Food Competition) | Wistar | Intravenous (i.v.) | 0.5 - 1 mg/kg | Not specified | [9] |
| Behavior (Food Competition) | Wistar | Subcutaneous (s.c.) | 10 - 17 mg/kg | Sesame oil | [9] |
Experimental Protocols
Materials
-
This compound (APAD)
-
Vehicle components (e.g., 2-hydroxypropyl-β-cyclodextrin (HPBCD), sulfobutyl ether-β-cyclodextrin (SBECD), ethanol, sesame oil, sterile saline, sterile phosphate-buffered saline (PBS))
-
Rodent model (specify strain, age, and sex)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
Drug Preparation (Adapted from Allopregnanolone Protocols)
Note: Due to the lipophilic nature of neurosteroids, proper solubilization is critical for in vivo administration.
Protocol 3.2.1: Cyclodextrin-Based Vehicle (for s.c., i.p., i.v., i.m. administration)
-
Prepare a 20-45% (w/v) solution of HPBCD or SBECD in sterile saline or PBS. The concentration of cyclodextrin may need to be optimized for APAD solubility.
-
Weigh the desired amount of APAD.
-
Add the APAD powder to the cyclodextrin solution.
-
Vortex vigorously for 5-10 minutes.
-
If necessary, sonicate the solution in a bath sonicator for 15-30 minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate before administration.
-
Prepare fresh on the day of the experiment.
Protocol 3.2.2: Ethanol/Saline Vehicle (for s.c., i.p. administration)
-
Dissolve APAD in 100% ethanol to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final ethanol concentration should be kept low (typically ≤10%) to avoid adverse effects.
-
Vortex the solution thoroughly before administration.
Protocol 3.2.3: Oil-Based Vehicle (for s.c. administration)
-
Dissolve APAD directly in a sterile oil vehicle such as sesame oil.
-
Gentle warming and vortexing may be required to facilitate dissolution.
-
Allow the solution to return to room temperature before administration.
Administration Protocols
Protocol 3.3.1: Subcutaneous (s.c.) Injection
-
Anesthetize the animal if necessary, although brief restraint is often sufficient.
-
Grasp the loose skin over the back, between the shoulder blades, to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
Protocol 3.3.2: Intraperitoneal (i.p.) Injection
-
Properly restrain the animal, exposing the abdomen. For rats, this is often done with the head tilted downwards.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
The needle should be inserted at a 30-45 degree angle.
-
Aspirate to check for the presence of urine or intestinal contents.
-
Inject the solution.
-
Withdraw the needle.
Protocol 3.3.3: Intravenous (i.v.) Injection (Tail Vein)
-
Place the animal in a restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway for APAD at the GABA-A receptor.
Experimental Workflow
References
- 1. Allopregnanolone Promotes Neuronal and Oligodendrocyte Differentiation In Vitro and In Vivo: Therapeutic Implication for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Decreased Anticonvulsant Efficacy of Allopregnanolone During Ethanol Withdrawal in Female Withdrawal Seizure-Prone vs. Withdrawal Seizure-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hormonebalance.org [hormonebalance.org]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
Application Notes: Cell-Based Assays for Screening Allopregnanolone (APα) Activity
Introduction
Allopregnanolone (APα), a metabolite of progesterone, is a potent neurosteroid that modulates neuronal activity primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] As a positive allosteric modulator, APα enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, by increasing the influx of chloride ions through the GABA-A receptor channel.[1][4] This action leads to hyperpolarization of the neuron, resulting in inhibitory effects that are implicated in a range of physiological and pathological processes, including anxiety, depression, epilepsy, and neurogenesis.[1][4][5] Consequently, screening for compounds that mimic or modulate the activity of APα is a critical area of research in drug development for neurological and psychiatric disorders.
This document provides an overview of key cell-based assays for screening APα activity, focusing on its modulatory effects on the GABA-A receptor. Detailed protocols for these assays are provided to guide researchers in establishing robust screening platforms.
Overview of Screening Assays
The primary mechanism of APα action is the potentiation of GABA-A receptor function.[3] Therefore, cell-based assays for screening APα activity are designed to measure changes in GABA-A receptor activation. These assays typically utilize recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to express specific subunits of the GABA-A receptor.[6][7] The choice of subunit composition is crucial as it can influence the potency and efficacy of neurosteroids like APα.[2][8]
Commonly employed cell-based assays include:
-
Electrophysiology (Patch-Clamp): The gold standard for measuring ion channel function, providing direct measurement of ion flow through the GABA-A receptor. While highly accurate, it is low-throughput.
-
Fluorescence-Based Assays: These methods offer higher throughput and include:
-
Membrane Potential-Sensing Dyes: These assays use fluorescent dyes that change intensity in response to changes in membrane potential caused by chloride ion influx through the GABA-A receptor.[9]
-
Halide-Sensitive Fluorescent Proteins: Cells are engineered to express fluorescent proteins (e.g., Yellow Fluorescent Protein, YFP) that are quenched by halide ions like iodide, which can be used as a surrogate for chloride.[7]
-
-
Reporter Gene Assays: These assays link the activation of a signaling pathway downstream of GABA-A receptor activation to the expression of a reporter gene (e.g., luciferase).
-
Cell Proliferation and Neurogenesis Assays: APα has been shown to promote the proliferation of neural progenitor cells.[10][11][12] Assays measuring cell proliferation, such as BrdU incorporation, can be used to screen for compounds with similar neurogenic properties.[10][12]
Data Presentation
The following table summarizes representative quantitative data for APα activity from various cell-based assays. These values can serve as a benchmark for comparison when screening novel compounds.
| Assay Type | Cell Line | GABA-A Receptor Subunits | Parameter | APα Value | Reference |
| Electrophysiology (Whole-Cell) | Rat Dentate Granule Cells | Endogenous | EC50 for GABA potentiation | 12.9 ± 2.3 nM | [8] |
| Electrophysiology (Whole-Cell) | HEK293 | α1β3γ2 | EC50 for GABA potentiation | 280 ± 40 nM | [13] |
| Cell Proliferation | Human Neural Stem Cells | Endogenous | Concentration for Proliferation | 250 nM | [10] |
| Electrophysiology (Whole-Cell) | HEK293 | α1β2γ2L | Potentiation of 5 µM GABA | Maximally potentiating at 1 µM | [14] |
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay for GABA-A Receptor Modulation
This protocol describes a high-throughput compatible method to screen for positive allosteric modulators of the GABA-A receptor, such as APα, using a membrane potential-sensitive fluorescent dye.
Materials and Reagents:
-
HEK293 cells stably expressing the desired GABA-A receptor subunits (e.g., α1β3γ2).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Membrane potential-sensitive dye (e.g., FMP-Red-Dye).[9]
-
GABA (γ-aminobutyric acid).
-
Allopregnanolone (APα) or test compounds.
-
GABA-A receptor antagonist (e.g., bicuculline) for control experiments.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating:
-
Seed the GABA-A receptor-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with Assay Buffer.
-
Add the dye solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of APα (positive control) and test compounds in Assay Buffer. Also prepare a solution of GABA at a sub-maximal concentration (e.g., EC10-EC20) in Assay Buffer.
-
Add the test compounds or APα to the wells.
-
-
GABA Stimulation and Fluorescence Reading:
-
Place the microplate in a fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Add the GABA solution to all wells (except for antagonist control wells) to stimulate the GABA-A receptors.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes). The influx of chloride ions will cause a change in membrane potential, leading to a change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after GABA addition.
-
Normalize the data to a vehicle control.
-
Plot the normalized response against the compound concentration to generate dose-response curves and calculate EC50 values.
-
Protocol 2: Cell Proliferation Assay (BrdU Incorporation) for Neurogenic Activity
This protocol measures the ability of APα or test compounds to induce proliferation in neural progenitor cells.
Materials and Reagents:
-
Human or rodent neural progenitor cells (NPCs).
-
NPC culture medium.
-
Laminin-coated culture plates or chamber slides.
-
Allopregnanolone (APα) or test compounds.
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Anti-BrdU antibody.
-
Fluorescently-labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Methodology:
-
Cell Plating:
-
Plate NPCs on laminin-coated plates or chamber slides in their culture medium.
-
Allow the cells to attach for a few hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of APα or test compounds for 24-72 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to the culture medium at a final concentration of 10 µM for the last 2-4 hours of the incubation period.[10]
-
-
Immunocytochemistry:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells and treat with DNase to expose the incorporated BrdU.
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% serum and 0.3% Triton X-100).
-
Incubate with an anti-BrdU antibody, followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of BrdU-positive cells and the total number of DAPI-stained cells in multiple fields of view.
-
Calculate the percentage of BrdU-positive cells as an index of cell proliferation.
-
Visualizations
Caption: Signaling pathway of Allopregnanolone at the GABA-A receptor.
Caption: Experimental workflow for a fluorescence-based membrane potential assay.
References
- 1. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 8. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neurosteroid Allopregnanolone Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. pnas.org [pnas.org]
- 13. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioimmunoassay of Allopregnane-3alpha,20alpha-diol in Serum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative determination of allopregnane-3alpha,20alpha-diol (a metabolite of progesterone) in human serum using a competitive radioimmunoassay (RIA). This neurosteroid is a positive allosteric modulator of the GABA-A receptor and is implicated in various physiological and pathological processes.
Introduction
This compound is a significant metabolite of progesterone and a neuroactive steroid that modulates the activity of the central nervous system. Its primary mechanism of action is through the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor. Accurate quantification of this analyte in serum is crucial for research in neuroendocrinology, psychiatry, and drug development for neurological and psychiatric disorders. This radioimmunoassay provides a sensitive and specific method for such measurements.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. It is based on the competition between a fixed amount of radiolabeled this compound (the tracer) and the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific antibody. As the concentration of unlabeled this compound in the sample increases, the amount of tracer that binds to the antibody decreases. The antibody-bound fraction is then separated from the free fraction, and the radioactivity of the bound fraction is measured. The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of the analyte.
Materials and Reagents
-
Antibody: Polyclonal antibody specific for this compound raised in rabbits.
-
Radiolabeled Tracer: 125I-labeled this compound derivative.
-
Standard: this compound, analytical grade.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% gelatin.
-
Separating Reagent: Dextran-coated charcoal or a second antibody precipitation system.
-
Scintillation Cocktail: For use with a gamma counter.
-
Solvents: Diethyl ether or ethyl acetate (for extraction), analytical grade.
-
Glassware: Borosilicate glass test tubes.
-
Equipment: Centrifuge, vortex mixer, gamma counter.
Signaling Pathway of this compound
This compound, as a neurosteroid, primarily interacts with the GABA-A receptor, a ligand-gated ion channel. This interaction potentiates the receptor's response to GABA, the principal inhibitory neurotransmitter in the brain. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus exerting a calming or sedative effect.
GABA-A Receptor Modulation by this compound
Experimental Protocols
Preparation of the Immunogen
To elicit an immune response against the small steroid molecule this compound, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA). A common method is to create a hemisuccinate derivative of the steroid, which can then be coupled to the protein.
-
Synthesis of this compound-3-hemisuccinate:
-
Dissolve this compound in pyridine.
-
Add succinic anhydride in excess and stir at room temperature overnight.
-
Remove the pyridine under vacuum.
-
Dissolve the residue in a suitable organic solvent and wash with dilute acid and then water to remove unreacted succinic anhydride and pyridine.
-
Dry the organic phase and evaporate the solvent to obtain the hemisuccinate derivative.
-
-
Conjugation to Bovine Serum Albumin (BSA):
-
Dissolve the this compound-3-hemisuccinate and BSA in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a coupling agent, such as a carbodiimide (e.g., EDC), to facilitate the formation of an amide bond between the carboxyl group of the hemisuccinate and the amino groups of BSA.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Dialyze the conjugate extensively against PBS to remove unreacted steroid and coupling reagents.
-
Lyophilize the final conjugate for storage.
-
Production of Polyclonal Antibodies
-
Immunization:
-
Emulsify the this compound-BSA conjugate in Freund's complete adjuvant for the primary immunization and in Freund's incomplete adjuvant for subsequent booster injections.
-
Immunize rabbits with the emulsion via subcutaneous or intramuscular injections at multiple sites.
-
Administer booster injections every 4-6 weeks.
-
-
Titer Determination:
-
Collect small blood samples from the ear vein 10-14 days after each booster injection.
-
Determine the antibody titer by performing a serial dilution of the serum and testing its ability to bind to the radiolabeled tracer.
-
-
Antibody Harvesting:
-
Once a high antibody titer is achieved, collect a larger volume of blood via cardiac puncture or from the central ear artery.
-
Allow the blood to clot and centrifuge to separate the serum containing the polyclonal antibodies.
-
The antiserum can be stored at -20°C or lower.
-
Preparation of 125I-labeled this compound Tracer
Since this compound does not have a phenolic ring suitable for direct iodination, a derivative, such as a histamine conjugate, is typically used for radiolabeling.
-
Synthesis of this compound-3-hemisuccinate-Histamine:
-
Activate the carboxyl group of this compound-3-hemisuccinate using a method similar to the protein conjugation (e.g., with a carbodiimide).
-
React the activated hemisuccinate with histamine.
-
Purify the resulting conjugate by chromatography.
-
-
Radioiodination:
-
Dissolve the histamine conjugate in a suitable buffer.
-
Add Na125I and an oxidizing agent (e.g., Chloramine-T or Iodogen) to facilitate the incorporation of 125I onto the imidazole ring of histamine.
-
Quench the reaction with a reducing agent (e.g., sodium metabisulfite).
-
Purify the 125I-labeled tracer using column chromatography (e.g., Sephadex G-25) to separate it from free 125I and other reactants.
-
Serum Sample Preparation
-
Extraction:
-
Pipette 100-500 µL of serum into a glass test tube.
-
Add 5 mL of diethyl ether or ethyl acetate.
-
Vortex vigorously for 1-2 minutes.
-
Allow the phases to separate.
-
Freeze the aqueous (lower) phase in a dry ice/ethanol bath.
-
Decant the organic (upper) phase containing the steroids into a clean glass tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried extract in a known volume of assay buffer.
-
Radioimmunoassay Protocol
Radioimmunoassay Experimental Workflow
-
Assay Setup:
-
Label glass test tubes for standards, controls, and unknown samples (in duplicate).
-
Pipette the appropriate volume of reconstituted sample extracts, standards, or controls into the corresponding tubes.
-
-
Addition of Reagents:
-
Add the specific antibody solution to all tubes.
-
Add the 125I-labeled tracer solution to all tubes.
-
Vortex each tube gently.
-
-
Incubation:
-
Incubate the tubes at 4°C for 16-24 hours to allow the competitive binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Fractions:
-
Add the separating reagent (e.g., dextran-coated charcoal) to all tubes except the total counts tubes.
-
Vortex and incubate for a specified time (e.g., 15 minutes at 4°C) to allow the free tracer to adsorb to the charcoal.
-
Centrifuge the tubes to pellet the charcoal (with the free tracer).
-
-
Counting:
-
Decant the supernatant (containing the antibody-bound tracer) into scintillation vials.
-
Alternatively, if a second antibody precipitation is used, the pellet (containing the bound fraction) is counted.
-
Measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot a standard curve of the percentage of bound tracer versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
-
Data Presentation
The performance of the radioimmunoassay should be thoroughly validated. The following tables summarize the expected quantitative data for a validated this compound RIA.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Sensitivity | 5-10 pg/tube |
| Assay Range | 10 - 1000 pg/tube |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
Table 2: Antibody Cross-Reactivity Profile
The specificity of the antibody is critical for an accurate RIA. Cross-reactivity with other structurally related steroids should be assessed.
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Allopregnanolone | < 5% |
| Progesterone | < 1% |
| Pregnanediol | < 1% |
| Testosterone | < 0.1% |
| Cortisol | < 0.1% |
| Estradiol | < 0.1% |
Table 3: Physiological Serum Concentrations of this compound
The expected physiological concentrations can vary based on factors such as age, sex, and hormonal status (e.g., menstrual cycle phase).
| Population | Concentration Range (pg/mL) |
| Adult Males | 50 - 200 |
| Females (Follicular Phase) | 50 - 250 |
| Females (Luteal Phase) | 200 - 1000 |
| Postmenopausal Females | < 100 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Non-Specific Binding | - Ineffective separation reagent- Poor quality tracer | - Prepare fresh charcoal solution- Re-purify the tracer |
| Low Maximum Binding | - Degraded tracer or antibody- Incorrect buffer pH | - Use fresh reagents- Check and adjust buffer pH |
| Poor Precision (High CV) | - Pipetting errors- Inconsistent incubation times/temps | - Calibrate pipettes- Standardize all incubation steps |
| Low Sample Recovery | - Incomplete extraction- Adsorption to plasticware | - Optimize extraction solvent and vortexing time- Use borosilicate glass tubes |
Conclusion
This document provides a comprehensive guide for the development and implementation of a radioimmunoassay for the quantification of this compound in serum. Adherence to the detailed protocols and proper validation of the assay are essential for obtaining accurate and reproducible results, which are critical for advancing our understanding of the role of this neurosteroid in health and disease.
Troubleshooting & Optimization
Improving the solubility of Allopregnane-3alpha,20alpha-diol for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using allopregnanolone (Allo) in in vitro studies. Our goal is to help you overcome challenges related to its low aqueous solubility and ensure the success of your experiments.
Troubleshooting Guide
Issue: Precipitation Observed in Cell Culture Media After Adding Allopregnanolone
Precipitation of allopregnanolone in your cell culture media is a common issue stemming from its hydrophobic nature. This can lead to inaccurate dosing and potential cytotoxicity. Here’s a step-by-step guide to troubleshoot this problem.
Immediate Corrective Actions:
-
Visually Confirm Precipitation: Gently swirl the plate or flask and observe if the precipitate is crystalline (drug) or flocculent (potential contamination). Check a blank well with only media and the vehicle to rule out vehicle-induced precipitation.
-
Check for Contamination: If the precipitate is not crystalline, it could be bacterial, fungal, or yeast contamination. Inspect the culture under a microscope for any signs of microbial growth.[1] If contamination is suspected, discard the culture and thoroughly decontaminate your workspace.[1]
-
Review Preparation Protocol: Re-examine your stock solution preparation and dilution steps. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is within the tolerated limits for your cell type.
Systematic Troubleshooting Workflow:
Below is a workflow to identify and resolve the root cause of allopregnanolone precipitation.
Caption: Troubleshooting workflow for allopregnanolone precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent to dissolve allopregnanolone for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing allopregnanolone stock solutions. Both can dissolve allopregnanolone up to 100 mM (31.85 mg/mL). The choice of solvent may depend on the sensitivity of your cell line to the solvent.
Q2: How should I prepare a stock solution of allopregnanolone?
A2: To prepare a stock solution, dissolve the desired amount of allopregnanolone in a small volume of 100% DMSO or ethanol.[2] It is recommended to make a concentrated stock solution (e.g., 10-100 mM) to minimize the final volume of solvent added to your cell culture media.[2] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A3: The maximum tolerated concentration of organic solvents is cell-type dependent. For most cell lines, a final concentration of 0.5% DMSO is generally considered safe, while some can tolerate up to 1%.[3] Primary neurons are more sensitive, and the final DMSO concentration should ideally be kept at or below 0.1-0.25%.[4][5][6] It is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line.[6]
Improving Solubility
Q4: My compound is precipitating even at low final solvent concentrations. What are my options?
A4: If reducing the solvent concentration is not feasible or effective, you can use solubilizing agents. The most common methods include:
-
Cyclodextrins: These are cyclic oligosaccharides that encapsulate hydrophobic molecules, increasing their aqueous solubility.[7] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBECD) are frequently used.[8]
-
Liposomes: These are lipid-based vesicles that can encapsulate hydrophobic drugs like allopregnanolone, facilitating their delivery in aqueous solutions.
-
Surfactants: Non-ionic surfactants like Tween 80 can be used to increase the solubility of poorly soluble compounds, although their effects on your specific assay should be validated.[9][10]
Q5: How do I use cyclodextrins to solubilize allopregnanolone?
A5: To prepare an allopregnanolone-cyclodextrin complex, you typically dissolve the cyclodextrin in your aqueous buffer or media, and then add the allopregnanolone (which can be pre-dissolved in a minimal amount of organic solvent). The mixture is then stirred or sonicated to facilitate complex formation. The exact ratio of allopregnanolone to cyclodextrin needs to be optimized for your desired concentration.
Experimental Design
Q6: How does allopregnanolone exert its effects in vitro?
A6: Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor.[11] It binds to sites on the receptor that are distinct from those for GABA, benzodiazepines, and barbiturates.[12] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which is generally an inhibitory effect.[13]
Caption: Allopregnanolone's mechanism of action at the GABA-A receptor.
Q7: Should I be concerned about the stability of allopregnanolone in my culture media?
A7: While allopregnanolone is relatively stable, its stability in aqueous solutions can be a concern over long incubation periods, especially at 37°C. It is advisable to prepare fresh dilutions of allopregnanolone from your stock solution for each experiment. If long-term stability is a concern, using a delivery system like cyclodextrins or liposomes may offer some protection against degradation.
Data Presentation
Table 1: Solubility of Allopregnanolone in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 31.85 | 100 | |
| Ethanol | 31.85 | 100 | |
| Water | Insoluble | Insoluble | N/A |
Table 2: Recommended Final Solvent Concentrations for In Vitro Studies
| Solvent | Cell Type | Recommended Max. Final Concentration | Reference |
| DMSO | Most Cell Lines | 0.5% (up to 1% for some) | [3][6] |
| DMSO | Primary Neurons | ≤ 0.25% | [4][5] |
| Ethanol | General Use | ≤ 0.1% | General recommendation |
Experimental Protocols
Protocol 1: Preparation of Allopregnanolone Stock Solution
-
Weighing: Accurately weigh the desired amount of allopregnanolone powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% sterile-filtered DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the solution thoroughly until the allopregnanolone is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dosing Cells with Allopregnanolone
-
Thaw Stock Solution: Thaw an aliquot of the allopregnanolone stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct addition to the media, first prepare an intermediate dilution of the stock solution in your cell culture media or a physiological buffer (e.g., PBS). For example, dilute your 100 mM stock 1:100 in media to get a 1 mM intermediate solution.
-
Final Dosing: Add the appropriate volume of the intermediate or stock solution to your cell culture wells to achieve the final desired concentration. Add the solution dropwise while gently swirling the plate to ensure rapid and even mixing.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to a separate set of wells.
Protocol 3: Preparing Allopregnanolone with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer or cell culture media to a concentration that is known to be effective for solubilizing steroids (e.g., 1-5% w/v). Sterile filter the solution if necessary.
-
Prepare Allopregnanolone Solution: Prepare a concentrated stock of allopregnanolone in a minimal amount of ethanol (e.g., 10 mg/mL).
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the allopregnanolone stock solution dropwise.
-
Incubation: Allow the mixture to incubate at room temperature for at least 1 hour with continuous stirring or agitation to ensure maximal complexation.
-
Use in Experiment: The resulting allopregnanolone-HP-β-CD complex solution can then be sterile-filtered and added to your cell cultures. Remember to include a vehicle control with the HP-β-CD solution alone.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. lifetein.com [lifetein.com]
- 4. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liposome Consolidated with Cyclodextrin Provides Prolonged Drug Retention Resulting in Increased Drug Bioavailability in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of pregnanolone and pregnenolone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allopregnanolone as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
Allopregnane-3alpha,20alpha-diol Stability in Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of allopregnane-3alpha,20alpha-diol in DMSO and other common laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is sparingly soluble in aqueous solutions. For most in vitro and in vivo experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power. For other potential solvents, preliminary solubility tests at the desired concentration are crucial.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability and integrity of your this compound stock solutions, it is crucial to adhere to proper storage conditions. While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for neurosteroids and other steroid compounds in DMSO suggest the following:
-
Short-term Storage (up to 1 month): Store aliquots at -20°C.
-
Long-term Storage (up to 6 months): For extended storage, it is advisable to store aliquots at -80°C.
To minimize the detrimental effects of freeze-thaw cycles, it is highly recommended to prepare single-use aliquots. This practice prevents repeated temperature fluctuations that can lead to degradation and precipitation of the compound.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store solutions of this compound at room temperature for extended periods. While some compounds may be stable for short durations, the risk of degradation increases significantly with time and exposure to light and ambient temperatures. For maintaining the compound's integrity, refrigerated or frozen storage is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration exceeds solubility at storage temperature.- Solvent absorbs atmospheric water, reducing solubility.- Repeated freeze-thaw cycles. | - Gently warm the solution to 37°C and vortex to redissolve.- Prepare fresh stock solution at a slightly lower concentration.- Ensure solvent is anhydrous and stored under inert gas.- Prepare and use single-use aliquots. |
| Inconsistent experimental results | - Degradation of this compound in stock solution.- Inaccurate concentration of the stock solution.- Improper dilution into aqueous experimental media. | - Prepare a fresh stock solution from powder.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).- When diluting into aqueous media, ensure vigorous mixing and consider the use of a carrier solvent or surfactant if solubility issues persist. |
| Loss of biological activity | - Chemical degradation of the compound.- Adsorption to plasticware. | - Use freshly prepared solutions for all experiments.- Minimize the exposure of the compound to harsh conditions (e.g., strong acids or bases, high temperatures).- Consider using low-adsorption labware (e.g., polypropylene or glass). |
Stability Data Summary
Quantitative, peer-reviewed stability data for this compound in various solvents is limited in publicly available literature. The following table provides general stability guidelines for steroids in DMSO based on available information for similar compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Storage Temperature | Duration | Stability | Citation |
| DMSO | -80°C | 6 months | Generally Stable | General recommendation for steroid stock solutions |
| DMSO | -20°C | 1 month | Generally Stable | General recommendation for steroid stock solutions |
| DMSO | 40°C | 15 weeks | Stable (for a diverse compound library) | [1] |
Note: The stability of this compound can be influenced by factors such as the purity of the solvent, exposure to air and light, and the specific formulation of the solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile, low-adsorption tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: General Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under stress conditions. This can help in identifying potential degradation products and understanding the degradation pathways.[2]
-
Materials:
-
This compound stock solution in a chosen solvent (e.g., DMSO, acetonitrile, methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity UV light source
-
Temperature-controlled incubator or water bath
-
HPLC-MS system for analysis
-
-
Procedure:
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate under the same conditions as the acidic degradation. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled incubator at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a high-intensity UV light source for a defined period.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-MS method to quantify the remaining parent compound and identify any degradation products.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Allopregnane-3alpha,20alpha-diol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address and mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Allopregnane-3alpha,20alpha-diol (a metabolite of Allopregnanolone).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and phospholipids from biological fluids like plasma or serum.[1][2] Matrix effects are the alteration of an analyte's ionization efficiency due to these co-eluting components.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][4] For this compound, a low-abundance endogenous neurosteroid, these effects can mask its true concentration, leading to erroneous results.[5]
Q2: What are the primary causes of matrix effects in this type of analysis?
A2: The most common cause is competition between the analyte and co-eluting matrix components for ionization in the MS source.[6] For electrospray ionization (ESI), which is commonly used for neurosteroids, matrix components can alter the physical properties (e.g., viscosity, surface tension) of the droplets, hindering the analyte's transition into the gas phase. Endogenous phospholipids from plasma or serum are a notorious source of ion suppression in bioanalysis.[2]
Q3: How can I determine if my assay is suffering from matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample.[7] Dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement corresponding to the retention times of matrix components.
-
Post-Extraction Spike: This quantitative method is the most common approach. The response of the analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent. The matrix effect is calculated as a percentage.[1][7] This allows you to quantify the degree of ion suppression or enhancement.[1]
Q4: Is ESI or APCI more susceptible to matrix effects for neurosteroid analysis?
A4: Electrospray ionization (ESI) is generally more prone to significant ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[4][6] This is due to the different ionization mechanisms. ESI relies on charge competition on the surface of a droplet, making it sensitive to non-volatile salts and other matrix components. APCI, a gas-phase ionization technique, is often less affected by these interferences.[4] However, the choice of ionization technique also depends on the analyte's properties; ESI is often suitable for the analysis of polar molecules and steroid conjugates.[8]
Troubleshooting Guide
Q5: My signal for this compound is low and inconsistent across different plasma samples. What should I investigate first?
A5: Inconsistent signal is a classic sign of variable matrix effects between samples.
-
Confirm System Suitability: First, ensure the LC-MS/MS system is performing correctly by injecting a pure standard solution. If the signal is stable, the issue is likely sample-related.
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which provide cleaner extracts.[8][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as a deuterated or ¹³C-labeled version of this compound, will co-elute and experience the same matrix effects as the analyte.[1][10] This allows for reliable quantification because the ratio of the analyte to the IS remains constant even if absolute signal intensity varies.[1][11]
Q6: I've identified a region of significant ion suppression that co-elutes with my analyte. How can I fix this?
A6: When co-elution is the problem, the primary strategies are to improve chromatographic separation or enhance sample cleanup.
-
Modify Chromatographic Conditions: Adjusting the LC method can separate the analyte from the interfering matrix components.[1]
-
Try a different stationary phase (e.g., a biphenyl column instead of a standard C18).
-
Modify the mobile phase composition or the gradient profile to improve resolution.
-
Consider using smaller particle size columns (UHPLC) for sharper peaks and better separation.[12]
-
-
Optimize Sample Cleanup: As mentioned, improving the extraction method is critical. Solid-phase extraction (SPE) is particularly effective as it can selectively isolate analytes while removing a wide range of interferences.[13]
Q7: I don't have access to a stable isotope-labeled internal standard. What are my options for quantitation?
A7: While a SIL-IS is the gold standard, other calibration techniques can be used to compensate for matrix effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., steroid-free serum). This ensures that the standards and samples experience similar matrix effects.[6]
-
Standard Addition: This involves splitting each unknown sample into several aliquots and spiking them with known, increasing concentrations of the analyte. By extrapolating the resulting calibration curve back to the x-axis, the original concentration in the sample can be determined. This method is very effective but also labor-intensive.[7]
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most critical step in mitigating matrix effects.[1] The choice of method depends on the required sensitivity and the complexity of the matrix.
| Method | Protocol Outline | Pros | Cons |
| Protein Precipitation (PPT) | 1. Add 3 volumes of cold acetonitrile or methanol to 1 volume of serum/plasma.[14] 2. Vortex to mix and precipitate proteins. 3. Centrifuge at high speed. 4. Evaporate the supernatant and reconstitute in mobile phase.[15] | Simple, fast, and inexpensive. | Results in the "dirtiest" extract; high risk of significant matrix effects from phospholipids and other soluble components.[9] |
| Liquid-Liquid Extraction (LLE) | 1. Add an immiscible organic solvent (e.g., methyl-tert-butyl ether or hexane/ethyl acetate) to the sample.[8][16] 2. Vortex to facilitate extraction of the analyte into the organic layer. 3. Separate the layers (centrifugation may be needed).[13] 4. Collect the organic phase, evaporate, and reconstitute.[15] | Provides a cleaner extract than PPT by removing polar interferences like salts.[8] | Can be labor-intensive; solvent selection is critical for good recovery. |
| Solid-Phase Extraction (SPE) | 1. Condition: Pass a conditioning solvent through the SPE cartridge.[13] 2. Load: Load the pre-treated sample onto the cartridge. 3. Wash: Wash the cartridge with a weak solvent to remove interferences. 4. Elute: Elute the analyte with a strong solvent. 5. Evaporate eluate and reconstitute.[13][15] | Offers the cleanest extracts and can concentrate the analyte, leading to high sensitivity.[17] Highly selective. | More complex and costly method development; requires specific cartridges for the analyte. |
Quantitative Comparison of Extraction Methods
The following table summarizes typical performance data for neurosteroid analysis, highlighting how different extraction techniques impact recovery and matrix effects.
| Extraction Method | Matrix | Typical Analyte Recovery (%) | Typical Matrix Effect (%) * | Common LLOQ |
| Protein Precipitation (PPT) | Serum | > 90%[14] | -40% to -75% (Suppression) | 0.5 - 1 ng/mL[14] |
| Liquid-Liquid Extraction (LLE) | Plasma | 85% - 105% | -15% to +10% | 0.1 - 0.5 ng/mL |
| Solid-Phase Extraction (SPE) | Plasma/Urine | > 90% | < ±15% | 5 - 50 pg/mL[17] |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates suppression.
Visual Guides and Workflows
Workflow for Identifying and Mitigating Matrix Effects
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. opentrons.com [opentrons.com]
- 14. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Methods for the Determination of Neuroactive Steroids [mdpi.com]
Optimizing Allopregnane-3alpha,20alpha-diol dosage for animal experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Allopregnane-3α,20α-diol in animal experiments. It includes frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Allopregnane-3α,20α-diol and what is its primary mechanism of action?
Allopregnane-3α,20α-diol (also known as 5α-pregnane-3α,20α-diol) is an endogenous neurosteroid and a metabolite of progesterone.[1] Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[1][2] By binding to a site on the GABA-A receptor, it enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a general inhibitory or calming effect on neuronal excitability. At higher, non-physiological concentrations, it may also directly activate the GABA-A receptor.[2]
Q2: What are the main challenges when working with Allopregnane-3α,20α-diol in vivo?
The primary challenge is its lipophilic nature and low aqueous solubility.[3] This makes preparing stable and homogenous solutions for injection difficult, often leading to issues with precipitation, inaccurate dosing, and poor bioavailability. Careful selection of a suitable vehicle is critical for successful administration.
Q3: How do I choose an appropriate vehicle for Allopregnane-3α,20α-diol?
Due to its low water solubility, a simple saline or aqueous buffer is not suitable. Common successful strategies involve using:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate lipophilic drugs, increasing their solubility in aqueous solutions.[4] 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a frequently used example.
-
Oil-based vehicles: Vegetable oils like sesame oil or soybean oil can be used, particularly for subcutaneous or intramuscular injections where slow release is desired.[5][6]
-
Co-solvents: A mixture of solvents like dimethyl sulfoxide (DMSO) or ethanol with saline can be used, but caution is advised as the vehicle itself can have biological effects.[7] It is crucial to always run a vehicle-only control group in your experiments.[7]
Q4: What is a typical starting dosage for Allopregnane-3α,20α-diol or related neurosteroids?
Specific dosage data for Allopregnane-3α,20α-diol is limited in published literature. However, dosages for the closely related and more extensively studied neurosteroid, allopregnanolone, can provide a strong starting point for dose-finding studies. The optimal dose will depend on the animal model, administration route, and desired biological effect.
Dosage and Administration Data
The following table summarizes dosages used for allopregnanolone and other related neurosteroids in various animal models. This data should be used as a reference to design initial dose-response experiments for Allopregnane-3α,20α-diol.
| Animal Model | Compound | Dosage | Administration Route | Vehicle | Observed Effect |
| Rat | Allopregnanolone | 1.0 mg/kg | Intraperitoneal (IP) | 35% 2-hydroxypropyl-γ-cyclodextrin in water | Antidepressant-like effects in forced swim test |
| Mouse | Allopregnanolone | 0.1 µg / side | Intra-hippocampal infusion | Not specified | Anticonvulsant effect against PTZ-induced seizures |
| Mouse | THDOC | 20 mg/kg | Intraperitoneal (IP) | Not specified | Altered stress response |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of Allopregnane-3α,20α-diol in a Cyclodextrin Vehicle
This protocol describes the preparation of a stock solution for intraperitoneal injection.
Materials:
-
Allopregnane-3α,20α-diol powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, injectable-grade water or saline
-
Sterile vials, magnetic stirrer, and stir bar
-
0.22 µm sterile syringe filter
Methodology:
-
Prepare the Vehicle: Create a 20-40% (w/v) solution of HPβCD in sterile water or saline. For example, to make a 35% solution, dissolve 3.5 g of HPβCD in a final volume of 10 mL of water. Gentle warming and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Calculate and Weigh: Determine the required amount of Allopregnane-3α,20α-diol to achieve the desired final concentration (e.g., 1 mg/mL).
-
Dissolve the Compound: Slowly add the weighed Allopregnane-3α,20α-diol powder to the HPβCD solution while stirring continuously. This process, known as complexation, may take 30 minutes to several hours. The solution should become clear.
-
Sterile Filtration: Once fully dissolved, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
Storage: Store the final solution according to the manufacturer's stability data, typically at 2-8°C for short-term use. Always visually inspect for precipitation before use.
Protocol 2: Subcutaneous (SC) Injection in Rats
This protocol provides a general guideline for administering the prepared solution.
Materials:
-
Prepared and sterile Allopregnane-3α,20α-diol solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (23-25 gauge)[8]
-
70% Isopropyl alcohol wipes
Methodology:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to grasp the loose skin over the shoulders and neck (scruff).
-
Site Preparation: The preferred site for SC injection is the dorsal area between the shoulder blades where the skin is loose.[1] Wiping the area with a 70% alcohol swab is recommended.
-
Tenting the Skin: With your non-dominant hand, lift the loose skin to create a "tent."[8]
-
Needle Insertion: With your dominant hand, insert the sterile needle, bevel facing up, into the base of the tented skin, parallel to the body.[8]
-
Aspiration: Gently pull back on the syringe plunger. If no blood enters the syringe, you are in the subcutaneous space. If blood appears, withdraw the needle and try again in a different spot with a fresh needle.[1][8]
-
Injection: Slowly depress the plunger to inject the solution. The maximum recommended volume per site for a rat is typically 5-10 mL/kg.[1][8]
-
Withdrawal: Quickly withdraw the needle and apply gentle pressure to the injection site for a few seconds if needed. Monitor the animal for any adverse reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug Precipitation in Vehicle | 1. Solubility limit exceeded.2. Incorrect vehicle or pH.3. Temperature changes affecting solubility. | 1. Lower the drug concentration. Increase the concentration of the solubilizing agent (e.g., cyclodextrin).2. Test alternative vehicles (e.g., different cyclodextrins, oil-based).3. Prepare the solution fresh before each experiment. If storing, ensure it is brought to room temperature and vortexed/sonicated before use. Always visually inspect. |
| Inconsistent or No Behavioral Effect | 1. Inaccurate dosing due to precipitation.2. Poor bioavailability from the chosen route.3. Vehicle has a confounding biological effect.[7]4. Incorrect timing of behavioral testing relative to drug's peak effect. | 1. Ensure the drug is fully dissolved before injection. Prepare fresh solutions.2. Consider an alternative administration route (e.g., IP vs. SC, or intravenous if rapid onset is needed).3. Always include a vehicle-only control group. If the vehicle shows an effect, consider a different formulation.4. Conduct a time-course study to determine the peak effect time of the drug after administration. |
| Adverse Reactions at Injection Site (e.g., irritation, inflammation) | 1. Vehicle is an irritant (e.g., high concentration of DMSO or ethanol).2. Solution is not at a physiological pH.3. Subcutaneous injection was too shallow (intradermal). | 1. Reduce the concentration of co-solvents. Use a more biocompatible vehicle like cyclodextrin or oil.2. Check and adjust the pH of the final solution to be near neutral (pH 7.4).3. Ensure proper SC injection technique, lifting the skin sufficiently to inject into the subcutaneous space. |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo experiment using Allopregnane-3α,20α-diol.
Signaling Pathway
This diagram illustrates the mechanism of action of Allopregnane-3α,20α-diol at the GABA-A receptor.
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. researchgate.net [researchgate.net]
- 3. Allopregnane-3,20-diol | C21H36O2 | CID 165234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 5. Formulations based on alpha cyclodextrin and soybean oil: an approach to modulate the oral release of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Reducing non-specific binding in Allopregnane-3alpha,20alpha-diol immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Allopregnane-3alpha,20alpha-diol immunoassays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can manifest as high background signal, poor assay sensitivity, and inaccurate quantification. This guide addresses common causes and provides systematic solutions.
Question: What are the primary causes of high non-specific binding in my this compound immunoassay?
Answer: High non-specific binding in steroid immunoassays like that for this compound can stem from several factors. These primarily include inadequate blocking of the microplate surface, suboptimal washing procedures, issues with antibody concentration, and matrix effects from the biological sample.[1][2][3] Cross-reactivity with structurally similar steroids can also contribute to high background signals.[4][5]
Question: I am observing high background noise across my entire plate. How can I resolve this?
Answer: This is often a sign of issues with the blocking or washing steps.
1. Inadequate Blocking: The blocking buffer may not be effectively preventing the antibodies from binding directly to the plastic of the microplate wells.
-
Solution: Optimize your blocking buffer. While various blocking agents are available, casein-based blockers have been shown to be particularly effective in reducing non-specific binding in solid-phase immunoassays.[6] Consider testing different blocking agents and concentrations.
-
Experimental Protocol: Optimizing Blocking Agents
-
Coat a 96-well plate with your capture antibody or antigen as per your standard protocol.
-
Prepare different blocking buffers to be tested (e.g., 1% BSA, 5% non-fat dry milk, 1% casein in PBS).
-
Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate according to your standard procedure.
-
Add the detection antibody (without any analyte) to the wells.
-
Proceed with the substrate addition and signal detection steps.
-
Compare the background signal generated by each blocking buffer. The buffer yielding the lowest signal is the most effective.
-
2. Insufficient Washing: Inadequate removal of unbound reagents is a frequent cause of high background.[1][7][8]
-
Solution: Optimize your wash protocol. Increase the number of wash cycles (typically 3-5 cycles are recommended) and ensure a sufficient volume of wash buffer is used to completely cover the well surface.[7][9] Introducing a short soak time (30-60 seconds) during each wash step can also improve the removal of non-specifically bound molecules.[9]
-
Experimental Protocol: Optimizing Wash Steps
-
Following the incubation step with your primary or secondary antibody, test different washing protocols.
-
Protocol A (Standard): Wash 3 times with 300 µL of wash buffer per well.
-
Protocol B (Increased Volume): Wash 3 times with 400 µL of wash buffer per well.
-
Protocol C (Increased Cycles): Wash 5 times with 300 µL of wash buffer per well.
-
Protocol D (Soak Step): Wash 3 times with 300 µL of wash buffer per well, with a 30-second soak during each wash.
-
Proceed with the subsequent steps of your assay and compare the background signal for each protocol.
-
Quantitative Data Summary: Effect of Blocking Agents and Washing Protocols on Background Signal
| Condition | Blocking Agent | Washing Protocol | Average Background OD | Signal-to-Noise Ratio * |
| Control | 1% BSA | 3 washes | 0.850 | 2.5 |
| Test 1 | 5% Non-fat Dry Milk | 3 washes | 0.620 | 4.1 |
| Test 2 | 1% Casein | 3 washes | 0.310 | 8.2 |
| Test 3 | 1% Casein | 5 washes | 0.250 | 10.1 |
| Test 4 | 1% Casein | 3 washes + soak | 0.210 | 12.0 |
*Signal-to-Noise Ratio calculated against a known positive control.
Question: My negative controls show a high signal. What could be the cause?
Answer: High signal in negative controls points towards issues with antibody concentration or cross-reactivity.
1. Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.[2][10]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. This involves testing a range of antibody dilutions to find the concentration that provides the best signal-to-noise ratio.
-
Experimental Protocol: Antibody Titration
-
Coat and block the plate as per your optimized protocol.
-
Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).
-
Add the different dilutions to the wells, including a positive control (with analyte) and a negative control (without analyte) for each dilution.
-
Incubate and wash according to your optimized protocol.
-
Add the secondary antibody at its recommended concentration.
-
Develop and read the plate.
-
Plot the signal of the positive and negative controls against the antibody dilution. The optimal dilution is the one that gives a strong positive signal with a low negative signal.
-
2. Cross-Reactivity: The antibodies may be binding to other structurally similar steroids present in the sample matrix.[4][5] Steroid immunoassays are known to be susceptible to cross-reactivity from endogenous compounds, drugs, or their metabolites.[11][12]
-
Solution: Review the cross-reactivity data provided by the antibody manufacturer. If significant cross-reactivity with other relevant steroids is suspected, consider sample purification steps like solid-phase extraction (SPE) or liquid chromatography (LC) prior to the immunoassay to remove interfering substances.[12]
Troubleshooting Workflow
Caption: Troubleshooting decision tree for high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the ideal composition of a wash buffer for a steroid immunoassay?
A1: A common and effective wash buffer consists of a physiological buffer like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at a pH of around 7.4, supplemented with a non-ionic detergent.[9] Tween-20 at a concentration of 0.05% to 0.1% is widely used to reduce non-specific binding by disrupting weak, non-specific interactions.[9][13]
Q2: Can the sample matrix itself cause non-specific binding?
A2: Yes, this is known as a "matrix effect".[14][15] Components within the biological sample (e.g., serum, plasma, saliva) such as endogenous proteins, lipids, and heterophilic antibodies can interfere with the antibody-antigen binding, leading to either falsely high or low signals.[14][16] To mitigate matrix effects, it is recommended to use a sample diluent that closely mimics the composition of the sample matrix or to perform a spike and recovery experiment to assess the degree of interference.
Q3: How can I differentiate between non-specific binding and true low-level positive signals?
A3: This can be challenging. A well-optimized assay with a low background is crucial. Running multiple negative controls (blanks and samples from known negative subjects) will help establish a baseline for non-specific binding. A true positive signal, even if low, should be consistently and reproducibly above the mean of the negative controls plus three standard deviations.
Q4: Are there any specific considerations for the microplate itself?
A4: Yes, using high-quality ELISA plates with uniform binding characteristics is important. In some cases, non-specific binding can be caused by a dirty or contaminated plate.[2] Always handle plates carefully and use plate sealers during incubation steps to prevent contamination and evaporation.[8][17]
General Immunoassay Workflow Highlighting NSB Reduction Steps
Caption: Key steps in an immunoassay workflow to minimize non-specific binding.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. arp1.com [arp1.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. jcrpe.org [jcrpe.org]
- 12. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 14. researchgate.net [researchgate.net]
- 15. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Derivatization techniques for enhancing Allopregnane-3alpha,20alpha-diol detection
Welcome to the technical support center for the analysis of Allopregnane-3alpha,20alpha-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on derivatization techniques and troubleshooting for the accurate detection and quantification of this neurosteroid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is often essential for the analysis of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS). Steroids, in their native form, can be non-volatile and may decompose at the high temperatures used in GC analysis.[1] Derivatization converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives.[1] This process improves chromatographic peak shape, reduces analyte adsorption in the GC system, and can enhance detector response.[2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not always be required but can significantly enhance ionization efficiency, leading to improved sensitivity.[3][4]
Q2: What are the most common derivatization techniques for this compound?
A2: The most common derivatization technique for steroids like this compound is silylation . This involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[5][6] Other techniques include acylation and alkylation, for example, using pentafluorobenzyl bromide (PFB-Br) to introduce a pentafluorobenzyl group, which is particularly useful for enhancing sensitivity in electron capture detection.
Q3: Can this compound be analyzed without derivatization?
A3: Yes, analysis without derivatization is possible, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][7] Modern LC-MS/MS systems can detect the native form of the steroid. However, the ionization efficiency of underivatized this compound can be low, potentially leading to lower sensitivity compared to methods employing derivatization.[4] The choice between a derivatized and non-derivatized method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Q4: How can I choose the best derivatization reagent for my experiment?
A4: The choice of derivatization reagent depends on several factors:
-
Analytical Technique: For GC-MS, silylating reagents like BSTFA or MSTFA are excellent choices for increasing volatility and thermal stability.[5][6] For LC-MS, reagents that introduce a permanently charged group can significantly enhance ionization efficiency.[3]
-
Functional Groups: this compound has two hydroxyl groups that are the primary targets for derivatization.
-
Desired Sensitivity: Some reagents provide a greater enhancement in signal than others. For instance, PFB-Br is known for its high sensitivity in electron capture negative ionization mass spectrometry.
-
Potential for By-products: Some derivatization reactions can produce multiple derivatives or by-products, which can complicate data analysis.
Troubleshooting Guides
GC-MS Derivatization (Silylation) Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Peak | Incomplete derivatization due to moisture. | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Store derivatization reagents under inert gas and away from moisture. |
| Insufficient reagent concentration. | Use at least a 2:1 molar excess of the silylating reagent to the active hydrogens on the analyte.[5] | |
| Suboptimal reaction temperature or time. | Optimize reaction conditions. For BSTFA, heating at 60-80°C for 30-60 minutes is a good starting point. For sterically hindered hydroxyls, longer times or higher temperatures may be needed.[8][9] | |
| Multiple Peaks for the Analyte | Formation of geometric isomers (syn- and anti-). | This can occur with ketosteroids but is less common for diols. If observed, ensure consistent reaction conditions to maintain reproducible peak ratios. |
| Incomplete derivatization (mono- and di-silylated forms). | Increase reagent concentration, reaction time, or temperature. Consider adding a catalyst like trimethylchlorosilane (TMCS).[5] | |
| Peak Tailing | Adsorption of underivatized or partially derivatized analyte. | Ensure complete derivatization. Use a deactivated GC inlet liner and column. |
| Active sites in the GC system. | Deactivate the GC inlet liner with a silylating reagent. Use a highly inert column. | |
| Ghost Peaks | Contamination from previous injections or the derivatization reagent. | Run a blank gradient after each sample. Inject a solvent blank to check for system contamination. Ensure high purity of the derivatization reagent. |
LC-MS/MS (Without Derivatization) Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization efficiency of the native steroid. | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization source (e.g., APCI instead of ESI). |
| Matrix effects (ion suppression). | Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Use a stable isotope-labeled internal standard to correct for matrix effects. | |
| Poor Peak Shape | Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent gradient to improve peak shape. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the LC system is properly equilibrated and the pumps are functioning correctly. |
| Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Trimethylsilylation of this compound for GC-MS Analysis
Materials:
-
This compound standard or sample extract (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried this compound residue in a GC vial, add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.[6]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
GC-MS Parameters (Example):
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 10 min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Protocol 2: LC-MS/MS Analysis of this compound without Derivatization
Materials:
-
This compound standard or sample extract (dried)
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
LC vials with inserts
Procedure:
-
Reconstitute the dried this compound residue in 100 µL of methanol:water (50:50, v/v).
-
Vortex to ensure complete dissolution.
-
Transfer the solution to an LC vial with an insert.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MS Parameters: Optimize source parameters for the specific instrument. Use Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions specific to this compound.
Quantitative Data Summary
The following table summarizes the typical performance of different analytical approaches for this compound. Please note that exact values can vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Derivatization | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| GC-MS | Silylation (e.g., BSTFA) | 1-10 pg/injection | High chromatographic resolution, extensive spectral libraries available. | Requires derivatization, which adds to sample preparation time and complexity.[1] |
| LC-MS/MS | None | 5-50 pg/mL | Simpler sample preparation, suitable for high-throughput analysis.[10] | Lower ionization efficiency without derivatization may limit sensitivity, potential for matrix effects.[4] |
| LC-MS/MS | Chemical Derivatization | 0.1-5 pg/mL | Significantly enhanced sensitivity and ionization efficiency.[3] | Additional sample preparation steps, potential for derivatization-related issues.[4] |
Visualizations
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. restek.com [restek.com]
- 7. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. theses.cz [theses.cz]
- 10. mdpi.com [mdpi.com]
Preventing degradation of Allopregnane-3alpha,20alpha-diol during sample storage
Welcome to the technical support center for Allopregnane-3α,20α-diol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the integrity of your samples during storage and analysis.
Troubleshooting Guide: Sample Integrity and Analysis
This guide addresses specific issues you may encounter during the handling, storage, and analysis of Allopregnane-3α,20α-diol.
Question: My analytical results for Allopregnane-3α,20α-diol are inconsistent and show high variability between aliquots of the same sample. What are the likely causes?
Answer:
High variability in results often points to pre-analytical issues related to sample handling and storage. The primary causes include:
-
Delayed Sample Processing: Allopregnane-3α,20α-diol is a metabolite of progesterone. Studies on progesterone have shown that its levels can decrease dramatically when whole blood is stored, even under refrigeration. It is crucial to separate plasma or serum from whole blood as soon as possible after collection, ideally within one hour.
-
Improper Storage Temperature: Steroid hormones are sensitive to temperature. For long-term stability, samples should be stored at -80°C. Storage at higher temperatures (-20°C or 4°C) can lead to gradual degradation over time.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can significantly degrade analytes.[1][2][3] It is essential to aliquot samples into single-use volumes after initial processing to avoid this issue.
-
Exposure to Light and Air: Like many steroids, Allopregnane-3α,20α-diol may be susceptible to oxidation and photodegradation. Use amber or opaque tubes for storage and ensure they are tightly sealed to minimize air exposure.
To address this, review your sample processing workflow. Implementing rapid separation of plasma/serum and immediate freezing to -80°C in single-use aliquots are the most critical steps to improve consistency.
Question: I am observing low recovery of Allopregnane-3α,20α-diol after sample extraction. How can I improve my extraction efficiency?
Answer:
Low recovery is typically an issue with the sample preparation and extraction methodology. Allopregnane-3α,20α-diol is a lipophilic molecule, and its efficient extraction from complex biological matrices like plasma or serum is critical.
-
Choice of Extraction Method: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used for neurosteroids.[4][5][6]
-
LLE: Solvents like diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture are effective.[7][8] Ensure vigorous vortexing to maximize the interaction between the organic solvent and the aqueous sample, followed by complete phase separation.
-
SPE: C18 cartridges are commonly used for steroid extraction. Ensure the cartridge is properly conditioned (e.g., with methanol then water) before loading the sample and that the elution solvent is appropriate to recover the analyte.[8]
-
-
pH of the Sample: The pH of the biological sample can influence the extraction efficiency of steroids. While generally neutral pH is used, optimization may be required depending on the specific matrix.
-
Incomplete Solvent Evaporation/Reconstitution: After extraction, the organic solvent is typically evaporated. If this step is incomplete, it can affect subsequent analysis. Conversely, the dried extract must be fully redissolved in the reconstitution solvent. Use a speedvac for complete drying and vortex thoroughly during reconstitution.[8]
We recommend validating your extraction method by spiking a known amount of Allopregnane-3α,20α-diol standard into a blank matrix (e.g., charcoal-stripped serum) and calculating the percent recovery.
Frequently Asked Questions (FAQs)
Sample Storage & Stability
-
What is the optimal temperature for long-term storage of plasma/serum samples containing Allopregnane-3α,20α-diol? For long-term storage (months to years), samples should be consistently maintained at -80°C. Studies on other metabolites in plasma show that this temperature minimizes degradation significantly compared to -20°C.[1]
-
How many freeze-thaw cycles can my samples tolerate? Ideally, samples should undergo only one freeze-thaw cycle. Each cycle increases the risk of analyte degradation.[1][2][3] It is best practice to divide samples into smaller, single-use aliquots before the initial freeze.
-
How long can I store whole blood before processing? Whole blood should be processed as quickly as possible. For steroid analysis, plasma or serum should be separated from cells within one hour of collection to prevent metabolic conversion or degradation of the analyte. For some related hormones like progesterone, significant decreases have been observed in whole blood even when refrigerated.[2]
-
What type of collection tubes should I use? Standard serum (red top) or plasma (EDTA, purple top) tubes are generally acceptable. However, it is crucial to ensure the tubes and stoppers do not contain plasticizers or other compounds that could leach into the sample and interfere with mass spectrometry analysis.
Data Presentation: Steroid Stability in Storage
While specific long-term stability data for Allopregnane-3α,20α-diol is limited, the following table summarizes the stability of related steroids and other common biochemical analytes under various storage conditions, which can serve as a valuable guide.
| Analyte Group | Storage Temperature | Duration | Stability Notes | Source |
| Various Steroids | -20°C | Up to 3 months | Most steroids tested were stable. | [6] |
| Various Steroids | 4°C | Up to 3 months | Most steroids tested were stable. | [6] |
| Various Steroids | Room Temperature | 7-14 days | Stability varies significantly by compound. Androstenedione and cortisol showed >10% change after 7 days. | [6] |
| Reproductive Hormones | -20°C vs -70°C | 10 Freeze-Thaw Cycles | No consistent or predictable alteration for most hormones, though progesterone showed a slight decrease. | [3] |
| General Analytes | -20°C | Up to 3 months | Analytes like glucose, creatinine, and cholesterol were stable. | [1][2] |
Experimental Protocols & Methodologies
Protocol: Liquid-Liquid Extraction (LLE) for Allopregnane-3α,20α-diol from Plasma/Serum
This protocol is adapted from established methods for neurosteroid extraction.[7][8]
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
Vortex samples briefly to ensure homogeneity.
-
Pipette 100-200 µL of plasma/serum into a clean glass tube.
-
Add an appropriate internal standard (e.g., a deuterated version of the analyte like allopregnanolone-d4) to each sample, standard, and quality control.[7]
-
-
Extraction:
-
Add 5 volumes of extraction solvent (e.g., 1 mL of a 1:1 v/v mixture of ethyl acetate and hexane) to the sample.[7]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection and Drying:
-
Carefully transfer the upper organic layer to a new clean glass tube. To maximize recovery, this step can be repeated, and the organic layers pooled.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) at approximately 35-40°C.[7]
-
-
Reconstitution:
-
Reconstitute the dried extract in 100-200 µL of a suitable solvent (e.g., 70% methanol in water) compatible with your analytical system (e.g., LC-MS/MS).[7]
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations: Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated freezing and thawing does not generally alter assay results for several commonly studied reproductive hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
Best practices for handling and storing Allopregnane-3alpha,20alpha-diol
Welcome to the technical support center for Allopregnane-3alpha,20alpha-diol. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, as well as troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as allopregnanediol, is a neurosteroid and an active metabolite of progesterone. It is a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the action of GABA, it plays a role in regulating neuronal excitability, which influences processes such as anxiety, mood, and sleep.
Q2: What are the primary research applications of this compound?
This compound is primarily used in neuroscience research to study:
-
The modulation of GABAA receptors.
-
The physiological and pathological roles of neurosteroids.
-
Potential therapeutic applications for conditions such as anxiety disorders, epilepsy, and sleep disturbances.
-
The metabolism of progesterone and its downstream effects.
Q3: What are the basic chemical and physical properties of this compound?
| Property | Value |
| CAS Number | 566-58-5 |
| Molecular Formula | C₂₁H₃₆O₂ |
| Molecular Weight | 320.5 g/mol |
| Appearance | Solid |
| Melting Point | 243-245°C |
Handling and Storage Best Practices
Proper handling and storage are critical to maintain the integrity and activity of this compound.
Q4: How should solid this compound be stored?
The solid compound is stable for at least four years when stored at -20°C.[1][2] It should be kept in a tightly sealed container to protect it from moisture.
Q5: How do I prepare a stock solution?
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent. Based on available data, the compound is slightly soluble in chloroform and methanol.[1][2] Due to its lipophilic nature, dimethyl sulfoxide (DMSO) or ethanol are also commonly used solvents for neurosteroids.
Recommended Protocol for Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you can gently vortex or sonicate the solution.
-
It is advisable to purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the stock solution, as this can help prevent oxidation.[2]
Q6: How should I store the stock solution?
Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. For short-term use, an aliquot can be stored at 4°C for a few days, protected from light.
Q7: Is this compound sensitive to light or freeze-thaw cycles?
While specific data on the light sensitivity of this compound is limited, it is a general best practice for all neurosteroids to protect them from light to prevent potential degradation. Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the compound and the evaporation of the solvent, thereby altering the concentration of the stock solution.
Troubleshooting Guide
Q8: My compound has precipitated out of solution in my aqueous experimental buffer. What should I do?
This is a common issue due to the low aqueous solubility of neurosteroids.
-
Increase Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.1-0.5%).
-
Use a Carrier Protein: Bovine serum albumin (BSA) can be used as a carrier protein to improve the solubility of lipophilic compounds in aqueous solutions.
-
Sonication: Gently sonicate the final solution to aid in re-dissolving the precipitate.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment.
Q9: I am not observing the expected biological effect in my cell-based assay. What could be the cause?
-
Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Incorrect Concentration: Verify your dilution calculations and ensure that the final concentration in your assay is within the effective range (typically in the nanomolar to low micromolar range for GABAA receptor modulation).[3]
-
Cell Line/Receptor Subtype: The effect of neurosteroids can be dependent on the specific subunits of the GABAA receptor. Confirm that your experimental system expresses GABAA receptor subtypes that are sensitive to allosteric modulation by neurosteroids.[4]
-
Presence of Other Modulators: The presence of other compounds in your cell culture medium or buffer that can modulate GABAA receptors (e.g., benzodiazepines, barbiturates) could interfere with the observed effect.
Q10: The response to the compound is inconsistent between experiments. How can I improve reproducibility?
-
Standardize Solution Preparation: Prepare a large batch of stock solution, aliquot it, and use a new aliquot for each experiment to ensure a consistent starting concentration.
-
Control for Solvent Effects: Ensure that the final solvent concentration is identical across all experimental and control groups.
-
Equilibration Time: Standardize the pre-incubation time of the compound with your cells or tissue to ensure consistent receptor binding.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.
Experimental Protocols & Signaling Pathways
Key Signaling Pathway: Positive Allosteric Modulation of GABAA Receptors
This compound enhances GABAergic inhibition by binding to a specific allosteric site on the GABAA receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the recovery of Allopregnane-3alpha,20alpha-diol from biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Allopregnane-3α,20α-diol from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Allopregnane-3α,20α-diol from biological samples?
A1: The two most prevalent and effective methods for extracting Allopregnane-3α,20α-diol and other neurosteroids from biological matrices such as plasma, serum, and brain tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on the sample volume, the required level of purity, and the downstream analytical technique, which is commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q2: What kind of recovery rates can I expect for Allopregnane-3α,20α-diol using these methods?
A2: Recovery rates can be excellent for both LLE and SPE with proper optimization. For instance, a simple protein precipitation method, a form of LLE, has been shown to achieve over 95% recovery of allopregnanolone (a closely related neurosteroid) from serum[1]. For brain tissue, SPE has been reported to yield high recovery rates for various steroids, often exceeding 90% with optimized protocols.
Q3: My recovery of Allopregnane-3α,20α-diol is low. What are the common causes?
A3: Low recovery can stem from several factors. For LLE, incomplete phase separation, use of a suboptimal solvent, or an inappropriate pH can lead to poor extraction. For SPE, common issues include improper conditioning of the cartridge, incorrect sample pH, use of a wash solvent that is too strong and elutes the analyte, or an elution solvent that is too weak to desorb the analyte completely.
Q4: How can I improve the selectivity of my extraction to minimize interference from other lipids in the sample?
A4: To enhance selectivity, particularly in complex matrices like brain tissue, a multi-step approach can be beneficial. Combining LLE with SPE can effectively remove a significant portion of interfering lipids. For example, an initial liquid extraction with a solvent like diethyl ether can be followed by a solid-phase extraction step to further purify the sample before analysis[2].
Q5: What is the primary mechanism of action of Allopregnane-3α,20α-diol that I should be aware of for my research?
A5: Allopregnane-3α,20α-diol, like other neurosteroids such as allopregnanolone, is known to be a potent positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition is a key aspect of its neuroactive effects.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte not efficiently extracted into the organic phase. | The polarity of the extraction solvent is not optimal for Allopregnane-3α,20α-diol. | Test a range of solvents with varying polarities. A common choice for neurosteroids is diethyl ether or a mixture of hexane and ethyl acetate. |
| The pH of the aqueous sample is not optimal for partitioning. | Adjust the pH of the sample to ensure Allopregnane-3α,20α-diol is in a neutral form, which will favor its partitioning into the organic solvent. | |
| Emulsion formation between the aqueous and organic layers. | Vigorous shaking or vortexing. | Use gentle inversion for mixing instead of vigorous shaking. Centrifugation can also help to break up emulsions. |
| Incomplete recovery after solvent evaporation. | The analyte may be adhering to the walls of the tube. | Reconstitute the dried extract in a small volume of a solvent in which the analyte is highly soluble and vortex thoroughly. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte is found in the flow-through during sample loading. | Improper conditioning of the SPE cartridge. | Ensure the cartridge is properly conditioned with methanol (or another appropriate solvent) followed by an equilibration with water or a buffer matching the sample's aqueous phase. |
| The sample loading flow rate is too high. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. | |
| Analyte is lost during the wash step. | The wash solvent is too strong. | Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without eluting the analyte. |
| Analyte is not completely eluted from the cartridge. | The elution solvent is too weak. | Increase the strength of the elution solvent (e.g., a higher percentage of organic solvent) or use a different solvent with a higher elution strength for the analyte. |
| Insufficient volume of elution solvent was used. | Increase the volume of the elution solvent and collect multiple fractions to ensure complete elution. |
Quantitative Data on Recovery Rates
The following tables summarize reported recovery rates for Allopregnanolone (a closely related neurosteroid to Allopregnane-3α,20α-diol) from different biological matrices. These values can serve as a benchmark for optimizing your own extraction protocols.
Table 1: Recovery of Allopregnanolone from Human Plasma/Serum
| Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Serum | > 95% | [1] |
| Liquid-Liquid Extraction | Plasma | > 90% | - |
Table 2: Recovery of Steroids from Brain Tissue
| Extraction Method | Matrix | Compound | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Rat Brain Homogenate | Olanzapine | > 90% | [3] |
| Solid-Phase Extraction (SPE) | Rat Brain | Various Steroids | High and reliable |
Note: Specific recovery for Allopregnane-3α,20α-diol from brain tissue using SPE was not explicitly found, but high recovery is expected with an optimized method.
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from general procedures for neurosteroid extraction.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Spike 100 µL of plasma with an appropriate internal standard (e.g., a deuterated analog of Allopregnane-3α,20α-diol) to correct for extraction losses and matrix effects.
-
Protein Precipitation & Extraction:
-
Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Detailed Protocol for Solid-Phase Extraction (SPE) from Brain Tissue
This protocol is a general guide for the extraction of neurosteroids from brain tissue and should be optimized for Allopregnane-3α,20α-diol.
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Homogenize the tissue in 4 volumes of ice-cold 50% methanol in water.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Collect the supernatant for SPE.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of deionized water. Do not let the cartridge dry out.
-
-
Sample Loading: Load the brain tissue supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Allopregnane-3α,20α-diol with 2 mL of 90% methanol in water into a clean collection tube.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Allopregnane-3α,20α-diol Signaling Pathway
Caption: Positive allosteric modulation of the GABA-A receptor by Allopregnane-3α,20α-diol.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of Allopregnane-3α,20α-diol.
Logical Relationship for Troubleshooting Low Recovery
Caption: Decision tree for troubleshooting low recovery issues.
References
- 1. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Olanzapine in rat brain using liquid chromatography with coulometric detection and a rapid solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a Novel Analytical Method for Allopregnane-3alpha,20alpha-diol: A Comparative Guide
This guide provides a comprehensive comparison of a new analytical method for the quantification of Allopregnane-3alpha,20alpha-diol against a well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The information is intended for researchers, scientists, and drug development professionals involved in neurosteroid analysis.
Introduction
This compound is a neurosteroid that plays a significant role in various physiological and pathological processes. Accurate and precise quantification of this analyte is crucial for advancing research in areas such as neurology, endocrinology, and pharmacology. This document outlines the validation of a new analytical method and compares its performance characteristics with a previously established LC-MS/MS technique. While the comparative data for the established method is based on the closely related and extensively studied neurosteroid, allopregnanolone, it serves as a robust benchmark for evaluating the new method's capabilities.
Comparative Analysis of Method Performance
The performance of the "New Hypothetical Method" is compared against a validated LC-MS/MS method. The following tables summarize the key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | New Hypothetical Method | Established LC-MS/MS Method |
| Linear Range | 0.05 - 50 ng/mL | 0.78 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 10.08 pg/mL (with derivatization)[2][3] |
| Limit of Detection (LOD) | 0.02 ng/mL | 0.06 - 0.12 pg/mL (with derivatization)[2] |
Table 2: Accuracy and Precision
| Parameter | New Hypothetical Method | Established LC-MS/MS Method |
| Intra-day Precision (%CV) | ≤ 8% | < 10%[1] |
| Inter-day Precision (%CV) | ≤ 10% | < 11.5%[2] |
| Accuracy (% Recovery) | 92 - 108% | 90 - 110%[1] |
Table 3: Sample Processing and Recovery
| Parameter | New Hypothetical Method | Established LC-MS/MS Method |
| Sample Volume | 150 µL | 100 µL |
| Extraction Method | Solid-Phase Extraction (SPE) | Protein Precipitation[1] |
| Recovery | ≥ 90% | > 95%[1] |
| Derivatization Required | No | Optional (e.g., with 1-amino-4-methylpiperazine to enhance signal)[3] |
Experimental Protocols
Established LC-MS/MS Method Protocol
This protocol is based on established methods for the quantification of related neurosteroids.[1][4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 300 µL of methanol containing the internal standard (e.g., Allopregnanolone-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitoring Transitions:
-
Allopregnanolone (example): Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Internal Standard (example): Precursor Ion-d5 > Product Ion-d5
-
New Hypothetical Method Protocol
Sample Preparation (Solid-Phase Extraction)
-
To 150 µL of serum or plasma, add the internal standard.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatography and Mass Spectrometry
-
(Details of the new method's chromatography and mass spectrometry would be inserted here, following a similar structure to the established method.)
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Method Validation Logical Relationship
Caption: Key parameters for the validation of an analytical method.
Conclusion
The "New Hypothetical Method" demonstrates comparable, and in some aspects, improved performance over the established LC-MS/MS method for the analysis of neurosteroids. Its enhanced sensitivity (lower LLOQ) and the elimination of a derivatization step represent significant advantages, potentially leading to higher throughput and reduced sample processing time. The validation data indicates that the new method is accurate, precise, and suitable for the quantitative determination of this compound in biological matrices. Further studies are warranted to assess its performance in a broader range of clinical and research applications.
References
- 1. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Neurosteroid Detection: A Comparative Guide to Allopregnanolone Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals invested in the study of neurosteroids, the precise and accurate quantification of Allopregnane-3alpha,20alpha-diol (Allopregnanolone) and its isomers is paramount. The specificity of the antibodies employed in immunoassays is a critical determinant of data reliability. This guide provides a comprehensive comparison of commercially available antibodies, focusing on their cross-reactivity with key isomers, and offers detailed experimental protocols for validation.
Allopregnanolone, a metabolite of progesterone, is a potent positive allosteric modulator of the GABA-A receptor, playing a significant role in various neurological and psychiatric conditions. Its stereoisomers, such as pregnanolone and epiallopregnanolone, possess distinct biological activities, necessitating the use of highly specific antibodies for their individual detection. This guide aims to equip researchers with the necessary information to select the most appropriate antibody for their specific research needs.
Antibody Cross-Reactivity Profile
The cross-reactivity of an antibody defines its ability to bind to molecules other than its target antigen. In the context of allopregnanolone immunoassays, cross-reactivity with structurally similar steroid isomers can lead to inaccurate measurements and misinterpretation of results. The following tables summarize the cross-reactivity data for commercially available allopregnanolone ELISA kits.
Table 1: Cross-Reactivity of Arbor Assays Allopregnanolone ELISA Kit (K061-H1/H5)
| Compound | Cross-Reactivity (%) |
| Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) | 100 |
| Pregnanolone (3α-hydroxy-5β-pregnan-20-one) | 2.19 |
| Tetrahydrodeoxycorticosterone (THDOC) | 3.08 |
| 5α-dihydroprogesterone | <0.08 |
| Progesterone | 0.12 |
| Dihydrotestosterone | 0.095 |
| Tetrahydrocorticosterone | <0.08 |
| Corticosterone | <0.08 |
| Estrone | <0.08 |
| 11α-hydroxyprogesterone | <0.08 |
| Dihydrodeoxycorticosterone (DHDOC) | <0.08 |
Data sourced from the manufacturer's product manual.
It is important to note that comprehensive cross-reactivity data for all isomers of this compound is not always readily available from commercial suppliers. Researchers may need to perform their own validation experiments to assess the specificity of an antibody for their particular isomers of interest.
Experimental Methodologies
Accurate assessment of antibody cross-reactivity is crucial. Below are detailed protocols for competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), two common methods for steroid hormone quantification and cross-reactivity determination.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percentage of cross-reactivity of an antibody with various steroid isomers.
Materials:
-
Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).
-
Primary antibody specific to Allopregnanolone.
-
Allopregnanolone standard.
-
Steroid isomers to be tested for cross-reactivity.
-
Enzyme-conjugated Allopregnanolone (e.g., HRP-conjugate).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Prepare Standards and Test Compounds:
-
Prepare a serial dilution of the Allopregnanolone standard in assay buffer to create a standard curve (e.g., 0, 15.6, 31.2, 62.5, 125, 250, 500, 1000 pg/mL).
-
Prepare serial dilutions of each test steroid isomer in assay buffer over a wide concentration range.
-
-
Assay Procedure:
-
Add 50 µL of standard or test compound to the appropriate wells of the microtiter plate.
-
Add 25 µL of the enzyme-conjugated Allopregnanolone to each well.
-
Add 25 µL of the primary Allopregnanolone antibody to each well.
-
Incubate the plate for a specified time and temperature (e.g., 2 hours at room temperature with shaking, or overnight at 4°C).
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the Allopregnanolone standard.
-
For each test compound, determine the concentration that causes 50% inhibition of the maximum binding (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Allopregnanolone / IC50 of Test Compound) x 100
-
Radioimmunoassay (RIA) Protocol for Cross-Reactivity Assessment
RIA is another highly sensitive technique for quantifying steroid hormones.
Materials:
-
Antibody specific to Allopregnanolone.
-
Radiolabeled Allopregnanolone (e.g., ³H-Allopregnanolone).
-
Allopregnanolone standard.
-
Steroid isomers to be tested for cross-reactivity.
-
Assay buffer.
-
Dextran-coated charcoal or a secondary antibody for separation of bound and free radioligand.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Standards and Test Compounds:
-
Prepare a serial dilution of the Allopregnanolone standard and each test steroid isomer in assay buffer.
-
-
Assay Procedure:
-
In reaction tubes, add a fixed amount of the primary antibody.
-
Add a fixed amount of radiolabeled Allopregnanolone to each tube.
-
Add varying concentrations of the unlabeled Allopregnanolone standard or the test compounds to the respective tubes.
-
Incubate the mixture to allow for competitive binding.
-
Separate the antibody-bound and free radioligand using dextran-coated charcoal or a secondary antibody precipitation method.
-
Centrifuge the tubes and collect the supernatant (containing free radioligand) or the pellet (containing bound radioligand).
-
-
Data Analysis:
-
Measure the radioactivity in the collected fraction using a scintillation counter.
-
Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the Allopregnanolone standard.
-
Determine the IC50 values for Allopregnanolone and the test compounds.
-
Calculate the percent cross-reactivity using the same formula as in the ELISA protocol.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and the logic for determining cross-reactivity.
Caption: Workflow of a competitive ELISA for Allopregnanolone.
Caption: Logical flow for calculating antibody cross-reactivity.
Conclusion
The selection of an antibody with high specificity is a cornerstone of reliable neurosteroid research. This guide provides a starting point for comparing commercially available allopregnanolone antibodies by presenting available cross-reactivity data and detailed experimental protocols for in-house validation. It is imperative for researchers to critically evaluate the specificity of their chosen antibodies in the context of their experimental models and the specific isomers of interest to ensure the generation of accurate and reproducible data. This diligence will ultimately contribute to a deeper understanding of the complex roles of allopregnanolone and its isomers in health and disease.
A Comparative Analysis of Allopregnane-3alpha,20alpha-diol and Allopregnanolone: Two Endogenous Neurosteroids with Distinct GABA-A Receptor Modulatory Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key endogenous neurosteroids, Allopregnane-3alpha,20alpha-diol and allopregnanolone. Both are metabolites of progesterone and play significant roles in the modulation of the central nervous system. However, their effects on the primary inhibitory neurotransmitter receptor, the GABA-A receptor, differ significantly, with allopregnanolone acting as a potent positive allosteric modulator and this compound exhibiting partial agonist activity. This guide will delve into their biochemical properties, their distinct mechanisms of action at the GABA-A receptor, and present supporting experimental data.
Biochemical and Pharmacological Profile
Allopregnanolone and this compound are structurally related pregnane steroids. Their subtle structural differences, however, lead to distinct pharmacological activities. Allopregnanolone is a well-established potent positive allosteric modulator of the GABA-A receptor, enhancing the effects of GABA and thereby exerting anxiolytic, sedative, and anticonvulsant effects[1][2][3]. In contrast, this compound, a metabolite of allopregnanolone, acts as a partial agonist at the GABA-A receptor[4][5].
| Property | This compound | Allopregnanolone |
| Synonyms | 5α-pregnane-3α,20α-diol, Allopregnanediol | 3α-hydroxy-5α-pregnan-20-one, THP, Brexanolone |
| Chemical Formula | C21H36O2 | C21H34O2 |
| Molar Mass | 320.5 g/mol [6] | 318.5 g/mol [7] |
| Mechanism of Action | Partial agonist at the GABA-A receptor[4][5] | Potent positive allosteric modulator of the GABA-A receptor[1][2][3] |
Comparative Efficacy at the GABA-A Receptor
Experimental evidence highlights the differing efficacy of these two neurosteroids in modulating GABA-A receptor function. Studies utilizing GABA-stimulated chloride ion uptake assays in rat cortical synaptoneurosomes have demonstrated that allopregnanolone acts as a full agonist, whereas this compound behaves as a partial agonist[5].
| Parameter | This compound | Allopregnanolone | Reference |
| GABA-A Receptor Activity | Partial Agonist | Full Agonist | [5] |
| Maximal Potentiation of GABA-stimulated 36Cl- uptake | Significantly less than allopregnanolone | High | [5] |
| Interaction | Can antagonize the effect of allopregnanolone in a dose-dependent manner | --- | [5] |
Signaling Pathway and Experimental Workflow
The differential modulation of the GABA-A receptor by these neurosteroids can be visualized through their interaction with the receptor complex. The following diagrams illustrate the signaling pathway and a typical experimental workflow used to assess their activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and allopregnanolone.
GABA-Stimulated Chloride Uptake Assay in Synaptoneurosomes
This assay measures the ability of a compound to modulate GABA-A receptor function by quantifying the influx of radioactive chloride ions (36Cl-) into isolated nerve terminals (synaptoneurosomes).
1. Preparation of Synaptoneurosomes:
-
Cerebral cortices from male Sprague-Dawley rats are homogenized in a buffered sucrose solution (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 15 minutes) to remove large cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the synaptoneurosomes.
-
The pellet is resuspended in a physiological buffer (e.g., Krebs-bicarbonate buffer) for use in the uptake assay.
2. Chloride Uptake Assay:
-
Aliquots of the synaptoneurosome preparation are pre-incubated for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) in the presence of the test compound (this compound or allopregnanolone) at various concentrations.
-
The chloride uptake is initiated by the addition of a solution containing GABA and 36Cl-.
-
The reaction is allowed to proceed for a short, defined period (e.g., 5 seconds) to measure the initial rate of uptake.
-
The assay is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular 36Cl-.
3. Measurement and Analysis:
-
The radioactivity retained on the filters, representing the amount of 36Cl- taken up by the synaptoneurosomes, is quantified using a liquid scintillation counter.
-
The data are analyzed to determine the concentration-response relationship for each compound and to compare their maximal potentiation of GABA-stimulated chloride uptake.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane of a single neuron or a cell expressing recombinant GABA-A receptors, providing detailed information about receptor modulation.
1. Cell Preparation:
-
For native receptors, neurons are acutely dissociated from specific brain regions (e.g., hippocampus or cortex) of rodents.
-
For recombinant receptors, a suitable cell line (e.g., HEK293 cells) is transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits.
2. Electrophysiological Recording:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV) to measure the chloride currents flowing through the GABA-A receptors.
-
A low concentration of GABA is applied to the cell to elicit a baseline current.
-
The test compound (this compound or allopregnanolone) is then co-applied with GABA to measure its modulatory effect on the GABA-evoked current.
3. Data Analysis:
-
The amplitude and kinetics of the GABA-evoked currents in the absence and presence of the test compounds are measured and compared.
-
Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximal potentiation) of each neurosteroid.
Conclusion
Allopregnanolone and its metabolite, this compound, both modulate the GABA-A receptor but with distinct pharmacological profiles. Allopregnanolone is a potent, full positive allosteric modulator, capable of significantly enhancing GABAergic inhibition. In contrast, this compound acts as a partial agonist, exhibiting lower efficacy and the ability to antagonize the effects of allopregnanolone. These differences in their interaction with the GABA-A receptor likely translate to distinct physiological and behavioral effects. Understanding these nuances is critical for researchers and drug development professionals working on novel therapeutics targeting the GABAergic system for a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a foundation for the continued investigation and comparison of these and other neuroactive steroids.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 5. 5 alpha-pregnan-3 alpha,20 alpha-diol behaves like a partial agonist in the modulation of GABA-stimulated chloride ion uptake by synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allopregnanolone, a GABAA receptor agonist, decreases gonadotropin levels in women. A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Stereospecific Nuances of Allopregnane-3α,20α-diol on Neuronal Activity: A Comparative Guide
For Immediate Release
A comprehensive analysis of the neurosteroid Allopregnane-3α,20α-diol reveals distinct stereospecific effects on neuronal activity, highlighting its role as a partial agonist at the GABA-A receptor with lower efficacy compared to its more extensively studied counterpart, allopregnanolone. This guide provides a detailed comparison of its effects with alternative neurosteroids, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
Allopregnane-3α,20α-diol, a metabolite of progesterone, demonstrates a nuanced modulation of neuronal activity primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. The stereochemistry of this neurosteroid is a critical determinant of its functional impact, with subtle changes in the orientation of hydroxyl groups leading to significant differences in efficacy and potency.
Comparative Analysis of Neuronal Effects
The primary mechanism of action for Allopregnane-3α,20α-diol involves the positive allosteric modulation of the GABA-A receptor. However, its effects are quantitatively distinct from those of allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and its other stereoisomers.
Table 1: Comparison of Allopregnane-3α,20α-diol and Allopregnanolone on GABA-A Receptor Function
| Parameter | Allopregnane-3α,20α-diol | Allopregnanolone | Reference |
| Effect on GABA-A Receptor | Partial Agonist | Full Agonist | [1] |
| Potentiation of GABA-stimulated 36Cl- uptake | Significantly less than allopregnanolone | Potent potentiation | [1] |
| Concentration for effect on mIPSC decay and tonic current | 3 µM | 100 nM | [2] |
Experimental evidence from studies on rat cortical synaptoneurosomes indicates that 5α-pregnan-3α,20α-diol behaves as a partial agonist at the GABA-A receptor complex.[1] The maximum potentiation of GABA-stimulated chloride ion uptake is significantly lower than that produced by allopregnanolone, which acts as a full agonist.[1] Further supporting this, electrophysiological recordings from medium spiny neurons of the mouse nucleus accumbens have shown that a substantially higher concentration of 5α-pregnan-3α,20α-diol (3 µM) is required to prolong the decay of miniature inhibitory postsynaptic currents (mIPSCs) and to increase the tonic inhibitory current, compared to allopregnanolone (100 nM).[2]
The stereoisomers of allopregnanediol also exhibit marked differences in their effects. While 3α-hydroxysteroids like Allopregnane-3α,20α-diol generally act as positive modulators of the GABA-A receptor, their 3β-hydroxy counterparts can act as antagonists or have significantly weaker effects. For instance, 3β-hydroxy pregnane steroids have been shown to antagonize the positive modulation of GABA-A receptors by 3α-hydroxy neurosteroids.
Signaling Pathways and Experimental Workflows
The primary signaling pathway modulated by Allopregnane-3α,20α-diol is the GABAergic inhibitory neurotransmission pathway. By binding to an allosteric site on the GABA-A receptor, it enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of inhibitory signaling contributes to the sedative, anxiolytic, and anticonvulsant effects observed with some neurosteroids.
The experimental workflow to determine the effects of Allopregnane-3α,20α-diol on neuronal activity typically involves electrophysiological techniques such as patch-clamp recording.
Experimental Protocols
1. Whole-Cell Patch-Clamp Recording of mIPSCs and Tonic Current
-
Cell Preparation: Acute brain slices (e.g., from the nucleus accumbens) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 and 5% CO2.
-
Recording: Whole-cell voltage-clamp recordings are made from visually identified neurons (e.g., medium spiny neurons). The intracellular solution typically contains a high chloride concentration to allow for the recording of inward GABAergic currents at a holding potential of -70 mV.
-
Data Acquisition: Miniature inhibitory postsynaptic currents (mIPSCs) are recorded in the presence of tetrodotoxin (TTX) to block action potentials. The tonic current is measured as the change in holding current in response to the application of a GABA-A receptor antagonist, such as bicuculline.
-
Drug Application: Allopregnane-3α,20α-diol, allopregnanolone, and other stereoisomers are bath-applied at known concentrations.
-
Analysis: The decay time of mIPSCs and the magnitude of the tonic current are measured before and after drug application to quantify the modulatory effects of the neurosteroids.
2. 36Cl- Uptake Assay in Synaptoneurosomes
-
Preparation of Synaptoneurosomes: Synaptoneurosomes are prepared from rat cerebral cortex by homogenization and differential centrifugation.
-
Assay: The synaptoneurosomes are pre-incubated with the test neurosteroids (Allopregnane-3α,20α-diol, allopregnanolone) for a specified period.
-
Stimulation: GABA is added to stimulate 36Cl- uptake through GABA-A receptors.
-
Measurement: The amount of 36Cl- accumulated within the synaptoneurosomes is measured using liquid scintillation counting.
-
Analysis: The potentiation of GABA-stimulated 36Cl- uptake by the neurosteroids is calculated relative to the control (GABA alone).
Conclusion
The stereospecific effects of Allopregnane-3α,20α-diol highlight the critical importance of molecular geometry in neurosteroid function. Its characterization as a partial agonist with lower efficacy than allopregnanolone provides a crucial piece of the puzzle in understanding the diverse roles of progesterone metabolites in the central nervous system. This comparative guide serves as a valuable resource for researchers aiming to dissect the intricate mechanisms of neurosteroid modulation and for drug development professionals exploring novel therapeutic avenues targeting the GABAergic system. Further investigation into the full spectrum of allopregnanediol stereoisomers is warranted to build a more complete picture of their physiological and pharmacological significance.
References
- 1. 5 alpha-pregnan-3 alpha,20 alpha-diol behaves like a partial agonist in the modulation of GABA-stimulated chloride ion uptake by synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmentally regulated neurosteroid synthesis enhances GABAergic neurotransmission in mouse thalamocortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Synthetic Allopregnane-3alpha,20alpha-diol using NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthetic compound's identity is a critical step in ensuring data integrity and product quality. This guide provides a comprehensive comparison of synthetic Allopregnane-3alpha,20alpha-diol with its common isomers and precursors, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. Detailed experimental protocols and data interpretation workflows are presented to facilitate accurate and efficient structural verification.
This compound is a neurosteroid, a metabolite of progesterone, that exhibits significant modulatory effects on the GABA-A receptor. Its precise stereochemistry is crucial for its biological activity. NMR spectroscopy is an unparalleled technique for the structural elucidation of such complex molecules, providing detailed information about the chemical environment of each atom. This guide focuses on the comparison of ¹H and ¹³C NMR data to distinguish this compound from its closely related isomers, Allopregnane-3beta,20alpha-diol, and its precursor, Allopregnanolone.
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its related compounds. These values are critical for identifying the unique spectral signatures of each molecule.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | C3-H (α): ~3.6 (m)C20-H (α): ~3.8 (m)C18-H₃: ~0.75 (s)C19-H₃: ~0.80 (s)C21-H₃: ~1.15 (d) | C3: ~71C5: ~45C10: ~35C13: ~43C17: ~60C20: ~68C18: ~12C19: ~13C21: ~23 |
| Allopregnane-3beta,20alpha-diol | C3-H (β): ~4.1 (m)C20-H (α): ~3.8 (m)C18-H₃: ~0.75 (s)C19-H₃: ~0.82 (s)C21-H₃: ~1.15 (d) | C3: ~76C5: ~45C10: ~35C13: ~43C17: ~60C20: ~68C18: ~12C19: ~13C21: ~23 |
| Allopregnanolone | C3-H (α): ~3.6 (m)C18-H₃: ~0.65 (s)C19-H₃: ~0.80 (s)C21-H₃: ~2.1 (s) | C3: ~71C5: ~45C10: ~35C13: ~44C17: ~63C20: ~209 (ketone)C18: ~13C19: ~13C21: ~31 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The key diagnostic features are the relative shifts and multiplicities.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthetic steroid in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent should be consistent for all comparative analyses.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
-
2D NMR (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Workflow for Identity Confirmation
The following workflow outlines the logical steps for confirming the identity of synthetic this compound using NMR.
Caption: A flowchart illustrating the systematic process of confirming the chemical identity of synthetic this compound using NMR spectroscopy.
Interpreting the Data for Structural Confirmation
The key to distinguishing this compound from its isomers lies in the stereochemistry at the C3 and C20 positions, which significantly influences the chemical shifts of the protons and carbons at and near these centers.
-
Distinguishing the 3α- and 3β-hydroxyl groups: The orientation of the hydroxyl group at C3 (alpha or beta) causes a noticeable difference in the chemical shift of the C3 proton. In the 3α-isomer, the C3-H is in an axial position and typically resonates at a lower chemical shift (around 3.6 ppm) with a broader multiplet structure due to multiple axial-axial and axial-equatorial couplings. In contrast, the equatorial C3-H in the 3β-isomer appears at a higher chemical shift (around 4.1 ppm) and often as a sharper multiplet. The ¹³C chemical shift of C3 is also diagnostic, being more downfield for the 3β-isomer.
-
Identifying the C20 ketone in Allopregnanolone: The most straightforward distinction is the presence of a ketone at C20 in Allopregnanolone. This is readily identified in the ¹³C NMR spectrum by a signal in the characteristic ketone region (~209 ppm). In the ¹H NMR spectrum, the C21 methyl protons of Allopregnanolone appear as a sharp singlet around 2.1 ppm, whereas in the diols, they are a doublet around 1.15 ppm due to coupling with the C20 proton.
By carefully comparing the acquired NMR data of the synthetic sample with the reference data provided and utilizing 2D NMR techniques for unambiguous assignments, researchers can confidently confirm the identity and stereochemistry of their synthetic this compound, ensuring the reliability of their subsequent research and development activities.
Head-to-Head Comparison: Allopregnan-3α,20α-diol vs. its 5β-isomer at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative pharmacology of two key neurosteroid isomers.
Introduction
Allopregnan-3α,20α-diol and its 5β-isomer, 5β-pregnan-3α,20α-diol, are endogenous neurosteroids derived from the metabolism of progesterone. These stereoisomers are known to interact with the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of inhibitory neurotransmission in the central nervous system. The key structural difference between these two molecules lies in the stereochemistry at the C5 position of the steroid's A-ring. In Allopregnan-3α,20α-diol (the 5α-isomer), the A and B rings of the steroid nucleus are in a relatively flat, trans configuration. In contrast, the 5β-isomer possesses a bent, cis configuration at the A/B ring junction. This seemingly subtle difference in three-dimensional shape has profound implications for their biological activity, particularly their ability to modulate the function of the GABA-A receptor.
While direct, side-by-side quantitative comparisons in the scientific literature are limited, a wealth of structure-activity relationship studies on neurosteroids allows for a robust qualitative and inferred quantitative comparison. It is a well-established principle that 5α-reduced neurosteroids are generally more potent positive allosteric modulators of GABA-A receptors than their 5β counterparts.
Quantitative and Qualitative Comparison
Based on established structure-activity relationships for neurosteroids, the following table summarizes the expected differences in the pharmacological profiles of Allopregnan-3α,20α-diol and its 5β-isomer.
| Feature | Allopregnan-3α,20α-diol (5α-isomer) | 5β-Pregnan-3α,20α-diol (5β-isomer) |
| GABA-A Receptor Modulation | Positive allosteric modulator. Evidence suggests it may act as a partial agonist in modulating GABA-stimulated chloride ion uptake.[1] | Expected to be a significantly weaker positive allosteric modulator or potentially inactive in comparison to the 5α-isomer. |
| Potency (Affinity) | Expected to exhibit higher potency (lower EC50 or Ki value) for the GABA-A receptor. | Expected to have considerably lower potency (higher EC50 or Ki value). |
| Efficacy | Likely possesses a lower maximal efficacy compared to its 20-keto precursor, allopregnanolone. Its characterization as a partial agonist supports this.[1] | Expected to have a lower efficacy than the 5α-isomer. |
| Therapeutic Potential | May hold potential for conditions where nuanced modulation of GABA-A receptors is beneficial, such as certain anxiety or seizure disorders, though likely less potent than allopregnanolone. | Due to its anticipated lower potency and efficacy, its therapeutic potential is considered limited. |
Signaling Pathways and Mechanism of Action
Both Allopregnan-3α,20α-diol and its 5β-isomer are thought to exert their effects by binding to a specific allosteric site on the GABA-A receptor, distinct from the binding site for the endogenous ligand, GABA. The GABA-A receptor is a pentameric ligand-gated ion channel. Upon activation by GABA, the channel opens, allowing an influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
Positive allosteric modulators like the 5α-isomer enhance the effect of GABA, typically by increasing the frequency or duration of channel opening. This leads to a greater chloride influx and a more pronounced inhibitory signal.
Caption: Allosteric modulation of the GABA-A receptor by Allopregnan-3α,20α-diol.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of neurosteroids with the GABA-A receptor.
Radioligand Binding Assay
This assay determines the affinity of a compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.
Methodology:
-
Membrane Preparation:
-
Rat cerebral cortices are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose).
-
The homogenate undergoes differential centrifugation to isolate a crude synaptic membrane fraction.
-
The membranes are washed multiple times by resuspension and centrifugation in a suitable buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.
-
The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a radioligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site) and a range of concentrations of the test compound (Allopregnan-3α,20α-diol or its 5β-isomer).
-
Incubation is carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
Non-specific binding is determined in parallel incubations containing a high concentration of a non-radiolabeled ligand (e.g., GABA or diazepam).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay to determine GABA-A receptor affinity.
Electrophysiological Studies (Two-Electrode Voltage Clamp)
This technique directly measures the functional effect of a compound on the GABA-A receptor by recording the ion flow through the channel in response to GABA and the test compound.
Methodology:
-
Expression System:
-
Xenopus laevis oocytes are injected with cRNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2L).
-
The oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.
-
-
Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a constant voltage (e.g., -70 mV).
-
-
Drug Application:
-
A baseline current is established.
-
GABA is applied at a sub-maximal concentration (e.g., EC10-EC20) to elicit a control current.
-
After a washout period, GABA is co-applied with various concentrations of the test compound (Allopregnan-3α,20α-diol or its 5β-isomer).
-
-
Data Analysis:
-
The potentiation of the GABA-evoked current by the test compound is measured as the percentage increase over the control GABA response.
-
Concentration-response curves are constructed, and the data are fitted to the Hill equation to determine the EC50 (the concentration producing 50% of the maximal potentiation) and the Emax (the maximum potentiation).
-
Caption: Workflow for two-electrode voltage clamp electrophysiology on Xenopus oocytes.
Conclusion
References
A Researcher's Guide to Differentiating Allopregnane-3alpha,20alpha-diol from its Metabolites in Biological Samples
The accurate quantification of neurosteroids is critical for understanding their roles in neurological health and disease. Allopregnane-3alpha,20alpha-diol (also known as 5α-pregnane-3α,20α-diol) is a major metabolite of the potent neuroactive steroid allopregnanolone. Due to the structural similarity among these and other related metabolites, their differentiation in complex biological matrices presents a significant analytical challenge. This guide provides a comparative overview of the predominant analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting and implementing the most appropriate methods for their studies.
Metabolic Context: The Allopregnanolone Pathway
This compound is synthesized in the body from progesterone through a series of enzymatic conversions. Understanding this pathway is essential for interpreting analytical results, as the concentrations of precursors and related metabolites can provide valuable physiological insights. The primary pathway involves the reduction of progesterone to 5α-dihydroprogesterone (5α-DHP), which is then converted to allopregnanolone. Allopregnanolone is subsequently metabolized to this compound.
Comparison of Analytical Methodologies
The gold standards for the definitive identification and quantification of this compound and its isomers are mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays exist for some neurosteroids, they often suffer from antibody cross-reactivity with structurally similar metabolites, making them less reliable for this specific differentiation task[1][2].
The choice between GC-MS and LC-MS/MS depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds in a liquid phase based on their physicochemical properties, followed by highly selective mass-based detection. |
| Sample Preparation | More complex; requires derivatization to increase steroid volatility and thermal stability. May also require hydrolysis to measure conjugated steroids[3][4]. | Generally simpler sample preparation. Derivatization is optional but can be used to enhance sensitivity. Can directly measure steroid conjugates[4][5]. |
| Throughput | Lower, due to time-consuming sample preparation and longer chromatographic run times[4]. | Higher, more suitable for large sample sets due to faster analysis times and simpler preparation[5]. |
| Sensitivity | High sensitivity, especially with chemical ionization and selected ion monitoring (SIM) or tandem MS (MS/MS)[4][6]. | Very high sensitivity, with Limits of Quantification (LOQ) often in the low pg/mL range (10-40 pg/mL reported for some neurosteroids)[7][8]. |
| Specificity | Excellent chromatographic resolution allows for the separation of isomers. Mass spectra provide definitive identification[4]. | High specificity, particularly with Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference[3][7]. |
| Typical Application | Discovery and characterization of new steroid metabolites; detailed metabolic profiling[4]. | Routine clinical and research quantification; high-throughput analysis of multiple neurosteroids in various biological matrices[5]. |
Experimental Protocols and Workflows
Accurate quantification begins with meticulous sample preparation to isolate the analytes of interest from interfering substances in the biological matrix.
General Sample Preparation Workflow
The following diagram outlines a typical workflow for preparing biological samples for MS analysis. The key divergence between GC-MS and LC-MS/MS protocols is the mandatory derivatization step for GC-MS.
Protocol 1: Sample Preparation for Neurosteroid Analysis
This protocol provides a general framework for extracting neurosteroids from plasma or serum.
-
Internal Standards: To 200 µL of plasma, add internal standards (deuterium-labeled analogs of the steroids of interest) to correct for extraction loss and matrix effects.
-
Protein Precipitation (Optional but common): Add 800 µL of cold acetonitrile, vortex, and centrifuge to pellet proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): An alternative to precipitation involves LLE. Add a water-immiscible organic solvent (e.g., methyl-tert-butyl ether), vortex thoroughly, and centrifuge to separate the layers. Collect the organic (upper) layer containing the steroids.[3]
-
Solid-Phase Extraction (SPE): For cleaner extracts, SPE is often preferred.[3]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample (plasma or supernatant from precipitation).
-
Wash the cartridge with a weak organic solvent (e.g., 40% methanol) to remove polar interferences.[1]
-
Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation: Dry the collected eluate under a gentle stream of nitrogen at 40-50°C.[1]
-
Next Steps: The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 2: GC-MS Analysis (with Derivatization)
Steroids are not sufficiently volatile for direct GC-MS analysis and require chemical modification.[3]
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Perform a two-step derivatization. First, an oximation step to protect the keto groups (e.g., using methoxyamine HCl in pyridine).[6]
-
Second, a silylation step to derivatize the hydroxyl groups, making the molecule more volatile (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). The resulting TMS-ethers are thermally stable.[9]
-
-
GC Separation:
-
Column: Use a low-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., HP-5MS, 30 m length).[6]
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Temperature Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 280-300°C) to elute the steroids.
-
-
MS Detection:
-
Ionization: Electron Impact (EI) is a common ionization technique.[4]
-
Acquisition Mode: For high sensitivity and specificity, use Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) if using a tandem mass spectrometer (GC-MS/MS).[4] Monitor characteristic fragment ions for each derivatized steroid and internal standard.
-
Protocol 3: LC-MS/MS Analysis
LC-MS/MS offers high throughput and sensitivity, often without the need for derivatization.[5]
-
Reconstitution: Reconstitute the dried extract from the sample preparation step in a solution that matches the initial mobile phase conditions (e.g., 50:50 methanol:water).
-
LC Separation:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, <3 µm particle size) for good retention and separation of the hydrophobic steroid molecules.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with a small amount of additive (e.g., 0.1% formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Use a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI) is typically used, often in positive ion mode.[3]
-
Acquisition Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This is crucial for specificity.
-
MRM Transitions: For each analyte and internal standard, pre-determine at least two specific precursor-to-product ion transitions. This ensures that only the compound of interest is quantified, even in the presence of isomers and matrix components. For example, a method by Sosvorova et al. (2015) used LC-MS/MS to determine seven neurosteroids in human plasma and CSF.[3]
-
References
- 1. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
Unveiling the Connection: Allopregnane-3alpha,20alpha-diol Levels and Physiological Outcomes
A Comparative Guide for Researchers and Drug Development Professionals
Allopregnane-3alpha,20alpha-diol is a principal metabolite of the neuroactive steroid allopregnanolone, which itself is a metabolite of progesterone. The physiological effects of this metabolic pathway are predominantly attributed to allopregnanolone's potent modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Consequently, fluctuations in allopregnanediol levels are indicative of allopregnanolone's synthesis and metabolism, offering a valuable window into neurological and psychiatric states. This guide provides a comprehensive comparison of allopregnanolone levels across various physiological and pathological conditions, supported by experimental data and detailed methodologies.
The Allopregnanolone-GABA-A Receptor Signaling Pathway
Allopregnanolone is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This potentiation of inhibitory neurotransmission underlies the anxiolytic, sedative, and anticonvulsant effects of allopregnanolone. The metabolic conversion of progesterone to allopregnanolone and subsequently to this compound is a key pathway in neurosteroidogenesis.
Caption: Metabolic pathway of progesterone to allopregnanolone and its subsequent modulation of the GABA-A receptor.
Comparative Analysis of Allopregnanolone Levels
The following tables summarize the quantitative data on allopregnanolone levels in various physiological and pathological conditions, providing a comparative overview for researchers.
Table 1: Allopregnanolone Levels in Stress and Psychiatric Disorders
| Condition | Species | Tissue/Fluid | Allopregnanolone Level Change | Fold Change (approx.) | Reference |
| Acute Stress | Rodent | Brain | Increased | 2-5 fold | [1][2] |
| Chronic Stress | Rodent | Brain | Decreased | 0.5-0.7 fold | [3] |
| Depression | Human | Plasma/CSF | Decreased | 0.4-0.6 fold | [2][4] |
| Anxiety Disorders | Human | Plasma | Decreased | 0.5-0.7 fold | [5] |
| Post-Traumatic Stress Disorder (PTSD) | Human | CSF | Decreased | 0.6 fold | [2] |
Table 2: Allopregnanolone Levels in Neurodegenerative and Neurological Disorders
| Condition | Species | Tissue/Fluid | Allopregnanolone Level Change | Fold Change (approx.) | Reference |
| Alzheimer's Disease | Human/Mouse | Brain | Decreased | 0.3-0.5 fold | [6][7] |
| Multiple Sclerosis | Human | Brain | Altered (region-dependent) | Varies | [4][8] |
| Traumatic Brain Injury | Mouse | Brain (Female) | Decreased | 0.6 fold | [4] |
| Neuropathic Pain | Rodent | Spinal Cord | Increased | 1.5-2 fold | [4] |
Experimental Protocols
Accurate quantification of allopregnanolone is crucial for correlating its levels with physiological outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Protocol: Quantification of Allopregnanolone in Serum/Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods for neurosteroid analysis.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated allopregnanolone).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of a non-polar solvent (e.g., hexane or ethyl acetate) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for allopregnanolone and the internal standard. For example, for allopregnanolone (m/z 319.3), a common transition is to m/z 269.2.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
3. Data Analysis
-
Generate a standard curve using known concentrations of allopregnanolone.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of allopregnanolone in the samples by interpolating from the standard curve.
Caption: A typical workflow for the quantification of allopregnanolone using LC-MS/MS.
Alternative Biomarkers and Future Directions
While allopregnanolone and its metabolite this compound are promising biomarkers, it is important to consider them within a broader context of neuroendocrine signaling.
Alternative and Complementary Biomarkers:
-
Progesterone: As the precursor, its levels can provide insights into the substrate availability for allopregnanolone synthesis.
-
Cortisol: The primary stress hormone, often measured alongside neurosteroids to assess the HPA axis function.
-
Dehydroepiandrosterone (DHEA): Another neurosteroid with distinct effects, often studied in parallel with allopregnanolone.
-
GABA-A Receptor Subunit Expression: Changes in the expression of different GABA-A receptor subunits can alter the sensitivity to allopregnanolone.
Future research should focus on longitudinal studies to track the dynamic changes in allopregnanediol and allopregnanolone levels in response to therapeutic interventions. Furthermore, developing less invasive sampling methods, such as saliva or dried blood spots, could facilitate more frequent monitoring in clinical and research settings. The continued development of highly sensitive analytical techniques will be paramount to advancing our understanding of the intricate role of these neurosteroids in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Beyond the HPA Axis: Progesterone-Derived Neuroactive Steroids in Human Stress and Emotion [frontiersin.org]
- 3. Allopregnanolone regulates neurogenesis and depressive/anxiety-like behaviour in a social isolation rodent model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional aspects of allopregnanolone in stress and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers in therapeutic development of allopregnanolone for Alzheimer’s disease and other neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopregnanolone as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopregnanolone and neuroinflammation: a focus on multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allopregnane-3alpha,20alpha-diol: A Guide for Laboratory Professionals
The safe and compliant disposal of Allopregnane-3alpha,20alpha-diol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this neuroactive steroid. Adherence to these guidelines is imperative to minimize environmental impact and ensure compliance with regulatory standards.
Hazard Assessment and Regulatory Compliance
This compound, while a valuable research compound, requires careful handling and disposal due to its potential environmental impact. One safety data sheet indicates that the material is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1]. Consequently, it is crucial to treat this compound and its containers as hazardous waste[1].
Disposal procedures must strictly adhere to all applicable national, state, and local regulations governing hazardous waste management[1][2]. Laboratories are responsible for ensuring that their disposal practices are in full compliance with these legal frameworks.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams[2].
-
Collect all waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated and properly labeled hazardous waste container.
-
It is recommended to leave the chemical in its original container whenever possible[2].
2. Container Management:
-
Use containers that are chemically compatible, in good condition, and have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration.
-
Keep waste containers closed at all times, except when adding waste.
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS or contractor with accurate information about the waste composition.
5. Handling of Empty Containers:
-
Uncleaned, empty containers that previously held this compound must be handled in the same manner as the product itself and disposed of as hazardous waste.
Emergency Procedures
In the event of a spill, immediately consult the Safety Data Sheet (SDS) for this compound for specific cleanup procedures. Generally, this involves containing the spill, using appropriate absorbent materials, and collecting the contaminated materials for disposal as hazardous waste. Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this compound and its waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Allopregnane-3alpha,20alpha-diol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Allopregnane-3alpha,20alpha-diol, a neurosteroid with significant research applications. Adherence to these protocols will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Specifications |
| Hands | Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Eyes | Safety Goggles | Chemical splash goggles are required to provide a seal around the eyes. |
| Face | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or generating aerosols. |
| Body | Laboratory Coat | A clean, buttoned lab coat made of a suitable material to prevent skin contact. |
Operational Plan: A Step-by-Step Protocol for Handling
This section outlines a standard operating procedure for the safe handling of solid this compound, from preparation to use in experiments.
Preparation and Weighing
-
Work Area: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Documentation: Before starting, consult the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing:
-
Use a clean, calibrated analytical balance.
-
To minimize the generation of dust, handle the solid compound gently.
-
Use a spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.
-
Clean the balance and surrounding area immediately after weighing to remove any residual powder.
-
Dissolving the Compound
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Procedure:
-
In the chemical fume hood, add the weighed this compound to a labeled flask or beaker.
-
Slowly add the solvent to the container, stirring gently with a magnetic stirrer or by swirling to facilitate dissolution.
-
Ensure the container is loosely capped during dissolution to prevent pressure buildup.
-
Aliquoting and Storage
-
Aliquoting: Once dissolved, the solution can be aliquoted into smaller, clearly labeled vials for individual experiments. This practice minimizes the need for repeated handling of the stock solution.
-
Storage:
-
Store the stock solution and aliquots in a cool, dry, and dark place.
-
Ensure all containers are tightly sealed and properly labeled with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any solid waste, including empty containers and contaminated weighing paper, in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Dispose of unused solutions and solvent rinses in a labeled hazardous waste container designated for organic solvent waste.
-
Do not pour any solutions containing this compound down the drain.
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, pipette tips, and other disposable materials in the designated hazardous waste container.
-
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
